molecular formula C14H22N2S4 B1173468 Cassipourine CAS No. 14051-10-6

Cassipourine

Cat. No.: B1173468
CAS No.: 14051-10-6
M. Wt: 346.6 g/mol
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Description

Cassipourine is a natural alkaloid isolated from plant species within the Rhizophoraceae family. Scientific studies have identified it as a compound of interest due to its demonstrated antibiotic properties. Research indicates that this compound exhibits antibacterial activity, particularly against various strains of Enterobacteriaceae. This activity, while similar to that of the related alkaloid gerrardine, has been characterized as weaker, highlighting a potential area for further chemical investigation and derivative development. The presence of this alkaloid in traditionally used medicinal plants underscores its role as a natural product with value in pharmacological and microbiological research. This compound is provided as a high-purity compound to support these research endeavors. This product is intended for laboratory research purposes only and is not intended for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4S,5S,11S,14S,20S)-2,3,12,13-tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2S4/c1-3-9-13-11(7-15(9)5-1)17-18-12-8-16-6-2-4-10(16)14(12)20-19-13/h9-14H,1-8H2/t9-,10-,11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZPQMCIGXENBY-LHEWDLALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(CN2C1)SSC4CN5CCCC5C4SS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H]3[C@H](CN2C1)SS[C@H]4CN5CCC[C@H]5[C@@H]4SS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cassipourine: A Technical Guide to its Natural Sources and Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cassipourine, a unique dithiolane alkaloid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its natural sources and a scientifically-grounded proposed biosynthetic pathway. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacognosy, and medicinal chemistry. We will delve into the botanical origins of this compound, detail established methodologies for its isolation and structural elucidation, and present a putative biosynthetic route based on analogous alkaloid pathways. This guide aims to serve as a foundational resource to stimulate further research into this intriguing natural product.

Introduction: The Enigmatic Alkaloid this compound

Alkaloids represent a vast and structurally diverse group of naturally occurring compounds, many of which possess significant physiological and pharmacological activities. Among these, sulfur-containing alkaloids are relatively rare, making them a fascinating subject of study. This compound is a prime example, characterized by a distinctive 1,2-dithiolane ring system integrated into its alkaloidal scaffold. While its biological properties are still under extensive investigation, the unique structural features of this compound warrant a deeper understanding of its natural origins and biosynthesis. This guide will synthesize the available information to provide a detailed technical overview, highlighting areas where further research is needed.

Natural Sources and Distribution

This compound is primarily isolated from plant species belonging to the genus Cassipourea (family Rhizophoraceae). These plants are predominantly found in tropical and subtropical regions of Africa and Madagascar.

Key Plant Species

Current literature indicates that the following species are the principal natural sources of this compound:

  • Cassipourea gummiflua : This species is a significant source of this compound and is distributed across various regions of Africa.

  • Cassipourea malosana : Another well-documented source of this compound, this plant is also found in several African countries.

  • Cassipourea flanaganii : This species has been reported to contain this compound and is native to parts of Southern Africa.

Geographical Distribution

The geographical distribution of these this compound-producing plants is concentrated in the African continent. For instance, Cassipourea gummiflua has a wide range, extending from Southern Africa northwards to tropical regions. The specific concentration of this compound within these plants can vary based on geographical location, season of collection, and the specific plant part (e.g., leaves, bark, roots).

Plant SpeciesFamilyGeographical Distribution
Cassipourea gummifluaRhizophoraceaeWidespread in tropical and southern Africa
Cassipourea malosanaRhizophoraceaeEastern and Southern Africa
Cassipourea flanaganiiRhizophoraceaeSouthern Africa

Proposed Biosynthetic Pathway of this compound

To date, the complete biosynthetic pathway of this compound has not been experimentally elucidated. However, based on the known biosynthesis of other polyamine-derived alkaloids and the chemical structure of this compound, a plausible pathway can be proposed. This proposed pathway serves as a hypothesis to guide future research, particularly isotopic labeling studies.

The core structure of this compound suggests a derivation from the diamine putrescine , a common precursor in the biosynthesis of various alkaloids.[1][2] The pathway likely involves the formation of a symmetrical tetra-amine intermediate, followed by oxidative cyclization to form the characteristic dithiolane ring.

Key Precursors and Intermediates
  • Putrescine: A diamine derived from the decarboxylation of ornithine or arginine. It serves as the fundamental building block.

  • Spermidine: A triamine formed by the addition of an aminopropyl group from S-adenosylmethionine (SAM) to putrescine.

  • Homospermidine: A symmetrical triamine formed from two molecules of putrescine. This is a key precursor for many pyrrolizidine alkaloids and is proposed to be involved here.

  • A Putative Tetra-amine Intermediate: The dimerization of a homospermidine-like unit or sequential addition of putrescine moieties could lead to a linear tetra-amine precursor.

  • Dithiol Precursor: The introduction of sulfur atoms is a critical step. This could occur via the action of a cysteine synthase-like enzyme, replacing terminal amino groups with thiol groups.

  • Oxidative Cyclization: The final step would involve an intramolecular oxidative coupling of the two thiol groups to form the stable 1,2-dithiolane ring.

Proposed Enzymatic Steps
  • Homospermidine Synthase (HSS): This enzyme would catalyze the condensation of two molecules of putrescine to form homospermidine.

  • Polyamine Amine-oxidase (PAO): Oxidation of terminal amino groups could be a prerequisite for subsequent modifications.

  • Sulfur Transferase/Cysteine Synthase-like enzymes: These enzymes would be responsible for the incorporation of sulfur, likely from cysteine or a related sulfur donor.

  • Oxidoreductase/Thiol Oxidase: An enzyme with oxidative capabilities would be required to catalyze the formation of the disulfide bond in the final step.[3]

Visualizing the Proposed Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound from putrescine.

This compound Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase (HSS) Putative_Tetraamine Putative_Tetraamine Homospermidine->Putative_Tetraamine Further Elongation (Hypothetical) Dithiol_Precursor Dithiol_Precursor Putative_Tetraamine->Dithiol_Precursor Sulfur Incorporation (Cysteine Synthase-like) This compound This compound Dithiol_Precursor->this compound Oxidative Cyclization (Thiol Oxidase)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following sections outline the general methodologies for the isolation, identification, and biosynthetic investigation of this compound. These protocols are based on established techniques in natural product chemistry.

Isolation and Purification of this compound

This workflow describes a general procedure for the extraction and isolation of this compound from plant material.

Step 1: Plant Material Collection and Preparation

  • Collect fresh plant material (e.g., leaves, bark) from a verified Cassipourea species.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

  • Grind the dried plant material into a fine powder.

Step 2: Extraction

  • Macerate the powdered plant material in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol) at room temperature for 24-48 hours.

  • Filter the extract and repeat the extraction process with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Step 3: Acid-Base Partitioning

  • Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid.

  • Extract the acidic solution with a non-polar solvent (e.g., diethyl ether, hexane) to remove neutral and acidic compounds.

  • Basify the aqueous layer with a base (e.g., ammonium hydroxide) to a pH of 9-10.

  • Extract the basic aqueous solution with a chlorinated solvent (e.g., chloroform, dichloromethane) to isolate the crude alkaloid fraction.

Step 4: Chromatographic Purification

  • Subject the crude alkaloid fraction to column chromatography on silica gel or alumina.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane -> ethyl acetate -> methanol).

  • Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing the compound of interest.

  • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.[4][5]

Isolation_Workflow Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chromatography Column Chromatography Crude_Alkaloids->Column_Chromatography Semi_Pure Semi-Pure Fractions Column_Chromatography->Semi_Pure HPLC Preparative HPLC Semi_Pure->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: General workflow for the isolation of this compound.

Structure Elucidation and Analytical Techniques

The definitive structure of isolated this compound is determined using a combination of spectroscopic techniques.[6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons.

    • ¹³C NMR: Provides information about the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and elucidating the complete chemical structure.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule.

Biosynthetic Pathway Studies: Isotopic Labeling

Isotopic labeling is a powerful technique to trace the incorporation of precursors into a final natural product, thereby elucidating its biosynthetic pathway.[9][10][11][12][13]

Step 1: Selection and Synthesis of Labeled Precursors

  • Based on the proposed biosynthetic pathway, select potential precursors (e.g., ornithine, putrescine).

  • Synthesize or procure these precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H).

Step 2: Administration of Labeled Precursors

  • Administer the labeled precursors to the this compound-producing plant or a cell culture derived from it.

  • Allow sufficient time for the plant's metabolic processes to incorporate the labeled precursors into this compound.

Step 3: Isolation and Analysis of Labeled this compound

  • Isolate this compound from the plant material as described in section 4.1.

  • Analyze the purified this compound using Mass Spectrometry and NMR spectroscopy.

    • MS analysis will show an increase in the molecular weight corresponding to the incorporated isotopes.

    • ¹³C NMR and ¹⁵N NMR will reveal the specific positions of the incorporated labeled atoms in the this compound molecule.

Step 4: Interpretation of Results

  • The pattern of isotope incorporation provides direct evidence for the involvement of the administered precursor and helps to confirm or revise the proposed biosynthetic pathway.

Conclusion and Future Perspectives

This compound remains a compelling natural product with a unique chemical structure. While its natural sources in the Cassipourea genus are established, its biosynthetic pathway is yet to be fully unraveled. The proposed pathway in this guide, centered on putrescine as a key precursor, provides a solid framework for future investigations. The application of modern analytical techniques, particularly isotopic labeling studies coupled with transcriptomics and proteomics, will be instrumental in identifying the specific intermediates and enzymes involved in this compound biosynthesis. A complete understanding of its biosynthesis could pave the way for biotechnological production of this compound and its analogs, facilitating further exploration of their pharmacological potential.

References

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  • Covington, B. C., & Seyedsayamdost, M. R. (2018). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. ACS Chemical Biology, 13(11), 3136–3144.
  • Kutchan, T. M. (1995). Enzymatic oxidations in the biosynthesis of complex alkaloids. Phytochemistry, 39(3), 465-475.
  • Poli, L., et al. (2021). Rapid, Sensitive and Reliable Ricin Identification in Serum Samples Using LC–MS/MS. Toxins, 13(1), 58.
  • Böttcher, F., et al. (1993). Biosynthesis of Spermidine, a Direct Precursor of Pyrrolizidine Alkaloids in Root Cultures of Senecio Vulgaris L. Planta, 190(2), 217-221.
  • Al-Majedy, Y. K., et al. (2025).
  • Ina, K., & Sakato, Y. (1968). Isolation and structure elucidation of theaspirone, a component of tea essential oil. Tetrahedron Letters, 9(23), 2777-2780.
  • D'Ambrosio, S., et al. (2025). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. bioRxiv.
  • CAS. (2021). Mastering CAS SciFinder: Advanced Analytical Methods & CAS Methods Now Analysis. YouTube.
  • Li, Z., et al. (2022). Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. Marine Drugs, 20(2), 118.
  • Nikitjuka, A., & Žalubovskis, R. (2023). Natural and synthetic 1,2‐dithiolanes.
  • Kirschning, A. (2025). Recent Highlights in Biosynthesis Research Using Stable Isotopes.
  • Zhang, Y., et al. (2018). Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. Journal of Visualized Experiments, (138).
  • Levsen, K. (2017). Techniques and Methods of Identification.
  • Lichman, B. R. (2020). The scaffold-forming steps of plant alkaloid biosynthesis. Natural Product Reports, 37(10), 1333-1358.
  • Lichman, B. R. (2020). The scaffold-forming steps of plant alkaloid biosynthesis.
  • Spiteller, P. (2007).
  • Chrapusta, E., et al. (2017). Isolation and Structure Elucidation of Novel Mycosporine-like Amino Acids from the Two Intertidal Red Macroalgae Bostrychia scorpioides and Catenella caespitosa. Marine Drugs, 15(12), 374.
  • Ricci, A., et al. (2002). Synthesis of 1,2-Dithiolane Analogues of Leucine for Potential Use in Peptide Chemistry. Organic Letters, 4(16), 2683–2686.
  • Ghosh, B. (2025). Polyamines and plant alkaloids.
  • CAS. (n.d.). CAS Analytical Methods. CAS.org.
  • Kirschning, A. (2015). Recent highlights in biosynthesis research using stable isotopes. Beilstein Journal of Organic Chemistry, 11, 2466–2480.
  • Jacolot, M., et al. (2013). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. International Journal of Molecular Sciences, 14(9), 17838–17849.
  • Junker, R. R., et al. (2013). Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase. Frontiers in Plant Science, 4, 260.
  • Al-Majedy, Y. K., et al. (2025).
  • Wikipedia. (n.d.). 1,2-Dithiolane. Wikipedia.
  • Yang, W. (2022). Bioenergy 101: Stable Isotope Labeling Facility. YouTube.
  • Davis, J. T., et al. (2022). Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host. Frontiers in Plant Science, 13, 896350.
  • Bedewitz, M. A., et al. (2022). Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform. Proceedings of the National Academy of Sciences, 119(49), e2214756119.
  • Haslinger, K., et al. (2025). Enzymatic synthesis of bioactive quinolones and (thio)coumarins by fungal type III polyketide synthases.

Sources

Unveiling the Antibacterial Potential of the Cassipourea Genus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial inquiries into the antibacterial activity spectrum of a compound specifically named "Cassipourine" have yielded no substantive data in the available scientific literature. It is plausible that "this compound" may be a trivial name not widely adopted, a compound with uncharacterized antimicrobial properties, or a misnomer. This guide, therefore, pivots to a comprehensive exploration of the antibacterial potential of the plant genus Cassipourea, from which "this compound" is likely derived. This approach allows us to delve into a rich ethnobotanical history and an emerging body of phytochemical research, providing a valuable resource for scientists engaged in the discovery of novel antimicrobial agents.

Introduction: The Cassipourea Genus - A Reservoir of Bioactive Compounds

The Cassipourea genus, belonging to the Rhizophoraceae family, encompasses a diverse group of trees and shrubs predominantly found in tropical and subtropical regions of Africa, Madagascar, and the Americas. For centuries, various species within this genus have been integral to traditional medicine systems for the treatment of a wide array of ailments, including infectious diseases.[1] Ethnobotanical records indicate the use of Cassipourea species for managing conditions such as stomach ailments, wounds, fever, and pneumonia, suggesting a strong basis for investigating their antimicrobial properties.[1][2]

This technical guide serves as a consolidated resource for researchers, scientists, and drug development professionals, offering an in-depth analysis of the current understanding of the antibacterial activity associated with the Cassipourea genus. By synthesizing ethnopharmacological knowledge with modern phytochemical and microbiological data, we aim to provide a scientifically grounded framework to guide future research in this promising area.

Phytochemical Landscape of Cassipourea: A Treasure Trove of Antimicrobial Candidates

The therapeutic applications of Cassipourea species in traditional medicine are largely attributed to their rich and diverse phytochemical composition.[1] Phytochemical analyses of various species, including Cassipourea malosana, Cassipourea gummiflua, and Cassipourea flanaganii, have revealed the presence of several classes of bioactive compounds known for their antimicrobial effects.[3][4][5]

Key Phytochemicals Identified in Cassipourea Species:

  • Alkaloids: This class of nitrogen-containing compounds is well-documented for its broad-spectrum antimicrobial activities. While specific alkaloids from Cassipourea with defined antibacterial spectra are yet to be fully characterized, their presence is a strong indicator of the genus's antimicrobial potential.

  • Tannins: These polyphenolic compounds are known to exert antimicrobial effects by various mechanisms, including enzyme inhibition, substrate deprivation, and complexation with cell envelopes.

  • Flavonoids: This large group of plant phenolics exhibits a wide range of biological activities, including antibacterial action, often attributed to their ability to disrupt microbial membranes and inhibit essential enzymes.

  • Saponins: These glycosides can have membrane-permeabilizing effects, leading to the lysis of bacterial cells.

The co-occurrence of these diverse phytochemicals within Cassipourea extracts suggests the possibility of synergistic interactions, a phenomenon where the combined antimicrobial effect is greater than the sum of the individual effects.[3] This highlights the importance of studying both crude extracts and isolated compounds.

Evaluating the Antibacterial Spectrum: Methodologies and Considerations

The exploration of the antibacterial activity of Cassipourea extracts and their constituents necessitates the use of robust and standardized in vitro assays. The choice of methodology is critical for generating reliable and reproducible data that can meaningfully inform drug discovery efforts.

Preliminary Screening: The Agar Diffusion Method

The agar disk diffusion or well diffusion method serves as a valuable initial screening tool to qualitatively assess the antibacterial activity of Cassipourea extracts. This technique provides a visual indication of the ability of an extract to inhibit bacterial growth.

Workflow for Agar Diffusion Assay

Causality Behind Experimental Choices:

  • Standardized Inoculum: The use of a standardized bacterial suspension (e.g., 0.5 McFarland standard) is crucial to ensure a uniform bacterial lawn, allowing for comparable results across experiments.

  • Choice of Agar: Mueller-Hinton agar is the recommended medium for susceptibility testing of most common pathogens due to its defined composition and minimal interference with antimicrobial agents.

  • Controls: The inclusion of positive (known antibiotic) and negative (solvent) controls is essential for validating the assay and ensuring that the observed activity is attributable to the plant extract.

Quantitative Assessment: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

To quantify the antibacterial potency of Cassipourea extracts or isolated compounds, the determination of the Minimum Inhibitory Concentration (MIC) is paramount. The broth microdilution method is a widely accepted and high-throughput technique for this purpose.

MIC_MBC_Workflow A Prepare Serial Dilutions of Extract/Compound B Inoculate with Standardized Bacterial Suspension A->B C Incubate Microplate B->C D Determine MIC (Lowest Concentration with No Visible Growth) C->D E Subculture from Wells with No Growth D->E F Incubate Agar Plates E->F G Determine MBC (Lowest Concentration with No Bacterial Growth) F->G

Workflow for MIC and MBC Determination

Self-Validating System:

  • Visual Endpoint: The MIC is determined as the lowest concentration of the test substance that prevents visible turbidity. The use of a growth indicator dye, such as resazurin, can provide a more objective endpoint.

  • Bacteriostatic vs. Bactericidal: The subsequent determination of the Minimum Bactericidal Concentration (MBC) by subculturing from the clear wells of the MIC assay allows for the differentiation between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal action.

Data Presentation:

While specific MIC values for isolated compounds from Cassipourea species are not yet widely available in the literature, the following table illustrates how such data should be presented for clarity and comparative analysis.

Bacterial StrainExtract/CompoundMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusCassipourea sp. Alkaloid Fraction--
Escherichia coliCassipourea sp. Flavonoid-rich Extract--
Pseudomonas aeruginosaCassipourea sp. Crude Methanolic Extract--
Enterococcus faecalisCassipourea sp. Tannin Isolate--
(Data in this table is hypothetical and for illustrative purposes only)

Unraveling the Mechanism of Action: A Multifaceted Approach

Understanding the mechanism by which Cassipourea constituents exert their antibacterial effects is a critical step in the drug development process. Based on the known activities of the phytochemical classes present in this genus, several potential mechanisms can be hypothesized and investigated.

Sources

Preliminary Cytotoxicity Studies of Cassipourine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Unique Alkaloid

The quest for novel therapeutic agents has perpetually driven researchers towards the vast chemical diversity of the natural world. Within this realm, alkaloids have consistently emerged as a rich source of bioactive compounds with significant pharmacological potential. Cassipourine, a sulfur-containing pyrrolizidine alkaloid isolated from plants of the Cassipourea genus, represents a compelling yet underexplored molecule.[1][2][3] Early investigations have hinted at a spectrum of biological activities, including insecticidal and antibacterial properties, as well as inhibitory effects on c-AMP phosphodiesterase.[1][4][5] However, a comprehensive understanding of its cytotoxic profile—a critical early step in the evaluation of any potential anti-cancer agent—remains to be fully elucidated.

This technical guide provides a robust framework for conducting preliminary cytotoxicity studies of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental design and data interpretation. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies presented are self-validating and yield reproducible, high-quality data. By systematically evaluating the cytotoxic effects of this compound, we can begin to unlock its therapeutic potential and pave the way for more advanced preclinical development.

This compound: A Profile of the Molecule

This compound is a unique alkaloid characterized by a pyrrolizidine core and the inclusion of sulfur atoms in its structure.[3] Its chemical formula is C₁₄H₂₂N₂S₄.[3] The presence of a disulfide bridge is a notable feature, potentially contributing to its biological activity.[1] While research on this compound is not extensive, related compounds from Cassipourea species have been investigated for various biological effects, including cytotoxicity against human cancer cell lines.[6][7] This existing, albeit limited, data provides a strong impetus for a focused investigation into the cytotoxic properties of purified this compound.

The Strategic Imperative of Preliminary Cytotoxicity Screening

The initial assessment of a compound's cytotoxicity is a pivotal " go/no-go " decision point in the drug discovery pipeline.[8] This screening phase is not merely about identifying potent "cell killers," but about understanding the dose-dependent effects of a compound on cell viability and proliferation.[9][10] A well-designed preliminary cytotoxicity study should aim to:

  • Establish a Dose-Response Relationship: Determine the concentration range at which this compound exhibits cytotoxic effects.[9][10][11]

  • Quantify Potency: Calculate the half-maximal inhibitory concentration (IC50), a key metric for comparing the potency of different compounds.[12][13][14]

  • Assess Cellular Mechanisms of Death: Differentiate between the two major forms of cell death: apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[15][16][17]

  • Evaluate Preliminary Selectivity: Compare the cytotoxic effects on cancerous versus non-cancerous cell lines to gain an early insight into potential therapeutic windows.

The following sections will detail the experimental workflows to achieve these objectives.

Experimental Workflow for the Cytotoxicity Profiling of this compound

A multi-assay approach is recommended to build a comprehensive preliminary understanding of this compound's cytotoxic effects. This workflow is designed to be logical and progressive, with each step informing the next.

experimental_workflow cluster_phase1 Phase 1: Viability & Potency Assessment cluster_phase2 Phase 2: Mechanistic Elucidation cell_line_selection Cell Line Selection (Cancer vs. Non-Cancerous) dose_range_finding Dose-Range Finding Study cell_line_selection->dose_range_finding Informs mtt_assay Definitive MTT Assay for IC50 Determination dose_range_finding->mtt_assay Defines concentration range ldh_assay LDH Assay for Necrosis Assessment mtt_assay->ldh_assay IC50 values guide concentrations for mechanistic studies apoptosis_assay Annexin V/PI Staining for Apoptosis vs. Necrosis mtt_assay->apoptosis_assay IC50 values guide concentrations for mechanistic studies ldh_assay->apoptosis_assay Complements caspase_assay Caspase Activation Assay apoptosis_assay->caspase_assay Confirms apoptotic pathway

Caption: A phased experimental workflow for the preliminary cytotoxicity assessment of this compound.

Phase 1: Foundational Viability and Potency Assessment

3.1.1. Rationale for Cell Line Selection

The choice of cell lines is critical and should be guided by the ultimate therapeutic goal.[18][19] For a preliminary screen, a panel of cell lines is recommended to assess the breadth of this compound's activity. An example panel could include:

  • Human breast adenocarcinoma (MCF-7): A well-characterized, estrogen receptor-positive cell line.

  • Human lung carcinoma (A549): A standard model for lung cancer studies.[20]

  • Human colon colorectal carcinoma (HCT-116): Represents a common gastrointestinal cancer.

  • Human normal lung fibroblasts (MRC-5): A non-cancerous cell line to assess for general cytotoxicity and potential selectivity.[19]

3.1.2. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve.[9][10][21] Use non-linear regression analysis to determine the IC50 value.[12][14][22]

3.1.3. Data Presentation and Interpretation

The results of the MTT assay should be summarized in a table and visualized with a dose-response curve.

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines after 48h Treatment

Cell LineIC50 (µM)
MCF-715.2
A54922.5
HCT-11618.9
MRC-5> 100

This hypothetical data suggests that this compound has moderate cytotoxic activity against the tested cancer cell lines and, importantly, shows selectivity, as the IC50 value for the non-cancerous cell line is significantly higher.

Phase 2: Unraveling the Mechanism of Cell Death

Once the cytotoxic potential of this compound is established, the next logical step is to investigate how it induces cell death.

3.2.1. Experimental Protocol: LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[23][24][25][26] It is a reliable indicator of necrosis, which involves the loss of plasma membrane integrity.[23][27]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with this compound at concentrations around the predetermined IC50 value for the same duration as the MTT assay. Include positive (e.g., lysis buffer) and negative (vehicle) controls.

  • Supernatant Collection: Carefully collect an aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction and Read Absorbance: Add a stop solution and measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Quantify the amount of LDH release and express it as a percentage of the positive control.

3.2.2. Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis and Necrosis

This flow cytometry-based assay provides a quantitative distinction between apoptotic and necrotic cells.[15][28][29]

  • Annexin V: Binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with a compromised membrane, characteristic of late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with this compound as described above.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will categorize the cell population into four quadrants:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

apoptosis_necrosis_pathway cluster_apoptosis Apoptosis Pathway cluster_necrosis Necrosis Pathway cassipourine_a This compound caspase_activation Caspase Activation cassipourine_a->caspase_activation ps_translocation Phosphatidylserine (PS) Translocation annexin_v Annexin V Binding ps_translocation->annexin_v caspase_activation->ps_translocation cell_death_a Programmed Cell Death caspase_activation->cell_death_a cassipourine_n This compound membrane_damage Plasma Membrane Damage cassipourine_n->membrane_damage ldh_release LDH Release membrane_damage->ldh_release pi_uptake PI Uptake membrane_damage->pi_uptake cell_death_n Uncontrolled Cell Lysis membrane_damage->cell_death_n

Caption: Differentiating the potential cytotoxic pathways of this compound.

Concluding Remarks and Future Directions

This technical guide outlines a comprehensive and scientifically rigorous approach to conducting preliminary cytotoxicity studies of this compound. By following this phased methodology, researchers can generate a robust initial dataset that will be instrumental in guiding the future development of this promising natural product. Positive results from these studies, particularly the demonstration of selective cytotoxicity towards cancer cells via an apoptotic mechanism, would provide a strong rationale for advancing this compound into more complex preclinical models, including 3D cell cultures and in vivo animal studies. The journey from a natural product to a therapeutic agent is long and challenging, but it begins with a solid foundation of well-executed and thoughtfully interpreted preliminary studies.

References

  • Analysis of Three Species of Cassipourea Traditionally Used for Hypermelanosis in Selected Provinces in South Africa. (n.d.). National Institutes of Health.
  • A review of pharmacology, toxicology and phytochemical composition of Cassipourea malosana (Rhizophoraceae). (2025, August 9). ResearchGate.
  • Structure of constituents isolated from the bark of Cassipourea malosana and their cytotoxicity against a human ovarian cell line. (n.d.). ResearchGate.
  • Analysis of Three Species of Cassipourea Traditionally Used for Hypermelanosis in Selected Provinces in South Africa. (2023, December 14). ResearchGate.
  • Pyrrolizidine alkaloids (EHC 80, 1988). (n.d.). INCHEM.
  • Leaf Spray: Direct Chemical Analysis of Plant Material and Living Plants by Mass Spectrometry. (2011, September 14). ACS Publications.
  • This compound | CAS:14051-10-6. (n.d.). BioCrick.
  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (n.d.). MDPI.
  • Basics of Dose-Response. (n.d.). Toxicology Education Foundation.
  • In Vitro Screening for Cytotoxic Activity of Herbal Extracts. (n.d.). National Institutes of Health.
  • Apoptosis and Necrosis Assay (Flow Cytometry). (n.d.). Cyprotex - Evotec.
  • What cell line should I choose for citotoxicity assays?. (2023, May 6). ResearchGate.
  • CyQUANT LDH Cytotoxicity Assay Kit Product Information Sheet. (2019, February 19). Thermo Fisher Scientific.
  • LDH cytotoxicity assay. (2024, December 11). Protocols.io. Retrieved January 24, 2026, from [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022, March 31). Johner Institute.
  • The dose-response relationship. (n.d.). ToxTutor.
  • Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (2025, August 6). ResearchGate.
  • Necrosis vs Apoptosis Assay Kit. (n.d.). Antibodies Incorporated.
  • IC50. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. (2023, August 12). PubMed Central.
  • Creating and screening natural product libraries. (2020, March 18). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.). Promega Corporation.
  • Cytotoxicity assay selection guide. (n.d.). Abcam.
  • Apoptosis and Necrosis Quantification Kit. (n.d.). Biotium.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. (2019, May 26). National Institutes of Health.
  • Apoptosis, Necrosis and Cell Viability Assays. (n.d.). Biotium.
  • DOSE-RESPONSE RELATIONSHIPS IN TOXICOLOGY. (n.d.). Oregon State University. Retrieved January 24, 2026, from [Link]

  • Which cell line to choose for cytotoxicity evaluation of nanomaterials?. (2020, September 1). ResearchGate.
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). National Institutes of Health.
  • How to determine an IC50. (n.d.). GraphPad. Retrieved January 24, 2026, from [Link]

  • Dose Response Analysis in Toxicology. (2020, September 21). YouTube. Retrieved January 24, 2026, from [Link]

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Methodological & Application

Application Note: Quantitative Analysis of Cassipourine in Botanical Matrices

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the analytical quantification of cassipourine, a unique sulfur-containing pyrrolizidine alkaloid found in plants of the Cassipourea genus. Recognizing the growing interest in this class of compounds for potential pharmacological applications, we present a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate and precise quantification of this compound in complex botanical matrices. This application note details the scientific rationale behind the chosen methodology, a step-by-step protocol for sample preparation and analysis, and a complete guide to method validation in accordance with international guidelines.

Introduction: The Scientific Rationale for a Dedicated this compound Quantification Method

This compound is a pyrrolizidine alkaloid distinguished by the presence of a bisdisulphide bridge and a 1,2-dithiolane ring system. This unusual sulfur-containing moiety imparts unique chemical properties that necessitate a tailored analytical approach. Found in plant species such as Cassipourea gummiflua and Cassipourea malosana, the quantification of this compound is crucial for phytochemical studies, quality control of herbal preparations, and pharmacokinetic analysis in drug development.

The inherent complexity of plant matrices, which contain a multitude of potentially interfering compounds, demands a highly selective and sensitive analytical technique. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications, offering unparalleled specificity through the selection of specific precursor-to-product ion transitions and high sensitivity for detecting trace amounts of the analyte.[1] This application note outlines a complete workflow, from sample extraction to data analysis, designed to ensure the trustworthiness and scientific validity of this compound quantification.

Experimental Workflow: A Visual Overview

The following diagram illustrates the comprehensive workflow for the quantification of this compound from plant material.

Cassipourine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation plant_material Dried & Powdered Plant Material extraction Ultrasonic-Assisted Extraction plant_material->extraction Acidified Methanol filtration Filtration extraction->filtration spe Solid-Phase Extraction (SPE) filtration->spe Crude Extract lc_separation UPLC Separation (C18 Column) spe->lc_separation Purified Extract ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection Eluent quantification Quantification (Calibration Curve) ms_detection->quantification validation Method Validation (ICH M10 Guidelines) quantification->validation

Caption: Workflow for this compound Quantification.

Detailed Protocols

Sample Preparation: Extraction and Purification

The primary objective of sample preparation is the efficient extraction of this compound from the plant matrix while minimizing the co-extraction of interfering substances. An ultrasonic-assisted extraction with acidified methanol is employed to disrupt plant cells and facilitate the dissolution of the basic alkaloid. Subsequent solid-phase extraction (SPE) provides a necessary clean-up step.

Protocol:

  • Homogenization: Weigh 1.0 ± 0.1 g of dried and powdered plant material (e.g., leaves, bark) into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 10 mL of acidified methanol (0.1% formic acid in methanol). Vortex for 1 minute to ensure thorough wetting of the plant material.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes at 20°C.

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean collection tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Load the filtered extract onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

    • Elution: Elute the this compound with 5 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (see section 3.2.2) for LC-MS/MS analysis.

LC-MS/MS Analysis

The quantification is performed using a Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer. A reversed-phase C18 column is used for chromatographic separation.

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 8 min, hold for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 150 L/hr
Collision Gas Argon

Due to the lack of a commercially available this compound standard, the exact mass and fragmentation pattern would need to be determined from an isolated and characterized sample. For the purpose of this protocol, we will use hypothetical MRM transitions based on the known structural characteristics of pyrrolizidine alkaloids.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound[M+H]⁺Product 13020
[M+H]⁺Product 23025
Internal Standard (IS)[IS+H]⁺Product IS3522

Note: An appropriate internal standard, ideally a stable isotope-labeled version of this compound, should be used to correct for matrix effects and variations in instrument response.

Method Validation: Ensuring Trustworthiness and Reliability

A rigorous method validation is paramount to ensure the reliability of the quantitative data. The validation should be performed according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[2]

Validation Parameters and Acceptance Criteria
ParameterMethodologyAcceptance Criteria
Specificity & Selectivity Analysis of blank matrix samples from different sources.No significant interfering peaks at the retention time of this compound and the IS (<20% of LLOQ response for analyte, <5% for IS).[2]
Linearity & Range Analysis of a calibration curve with at least 6 non-zero concentration levels.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analysis of Quality Control (QC) samples at LLOQ, low, medium, and high concentrations in at least 5 replicates on 3 different days.Mean accuracy within ±15% of nominal value. Precision (%CV) ≤ 15%.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ. LOQ should be the lowest concentration on the calibration curve with acceptable accuracy and precision.
Recovery Comparison of the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.Consistent and reproducible recovery across different concentration levels.
Matrix Effect Comparison of the analyte response in a post-extraction spiked sample to a neat solution of the analyte.Consistent and reproducible matrix factor across different sources of matrix.
Stability Evaluation of analyte stability in stock solutions, in the matrix at room temperature, after freeze-thaw cycles, and in the autosampler.Analyte concentration should be within ±15% of the initial concentration.

Data Presentation: A Framework for Results

The following table provides a template for summarizing the validation results for the quantitative analysis of this compound.

Validation ParameterResult
Linearity (r²) > 0.995
Range (µg/mL) 1 - 1000
LOD (µg/mL) 0.3
LOQ (µg/mL) 1.0
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 8%
Accuracy (%) 95 - 105%
Recovery (%) 85 - 95%
Matrix Effect (%) 90 - 110%
Short-term Stability (24h, RT) Stable
Freeze-Thaw Stability (3 cycles) Stable
Autosampler Stability (48h, 4°C) Stable

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable framework for the quantitative analysis of this compound in botanical matrices. The combination of a selective sample preparation protocol and the high sensitivity and specificity of tandem mass spectrometry ensures accurate and precise results. Adherence to the outlined validation procedures will guarantee that the generated data is of the highest scientific integrity, suitable for a wide range of applications from phytochemical research to pharmaceutical development.

References

  • F.J.R. Paiva, et al. (2020). A simple LC–MS method for the quantitation of alkaloids in endophyte-infected perennial ryegrass. Toxins (Basel), 11(11), 664. Available at: [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • L.C. Klein-Júnior, et al. (2016). Enlarging the bottleneck in the analysis of alkaloids: A review on sample preparation in herbal matrices. TrAC Trends in Analytical Chemistry, 80, 66-82. Available at: [Link]

  • Y. Wang, et al. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Foods, 12(7), 1419. Available at: [Link]

  • Agilent Technologies. (2019). High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. Available at: [Link]

Sources

Application Note: A Validated Cell-Based Workflow for Quantifying the Anti-Tyrosinase Activity of Cassipourine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Novel Melanogenesis Inhibitors

Melanogenesis, the complex process of melanin synthesis, is fundamental to skin pigmentation and protection against ultraviolet (UV) radiation.[1][2] The central enzyme in this pathway is tyrosinase, a copper-containing oxidase that catalyzes the rate-limiting steps of converting L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone.[1][3] While essential for photoprotection, the overproduction and abnormal accumulation of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and freckles. Consequently, the discovery of safe and effective tyrosinase inhibitors is a significant goal in both dermatology and cosmetology.[4][5]

Natural products remain a promising reservoir for novel bioactive compounds. Cassipourine, an alkaloid derived from plants of the family Rhizophoraceae, has been noted for various biological activities. However, its specific effects on melanogenesis and tyrosinase have been less explored. This application note provides a comprehensive, validated workflow for researchers to meticulously evaluate the anti-tyrosinase and anti-melanogenic potential of this compound using a robust cell-based model.

The protocols herein are designed as a self-validating system. We begin by establishing a non-cytotoxic concentration range for this compound, an essential first step to ensure that any observed reduction in melanin or tyrosinase activity is a specific inhibitory effect and not a secondary consequence of cell death. Subsequently, we detail direct assays for cellular tyrosinase activity and melanin content. To provide deeper mechanistic insights, an optional protocol for Western blot analysis of tyrosinase protein expression is also included. This structured approach ensures that the generated data is reliable, reproducible, and scientifically sound.

Integrated Experimental Workflow

A successful investigation into a compound's anti-melanogenic properties requires a multi-assay, sequential approach. The following workflow ensures that each step logically builds upon the last, from initial safety profiling to final efficacy and mechanistic confirmation.

G cluster_0 Part 1: Safety & Validation cluster_1 Part 2: Efficacy Assessment cluster_2 Part 3: Mechanistic Insight a Culture B16F10 Murine Melanoma Cells b Protocol 1: Determine Max Non-Toxic Dose (MTT Cytotoxicity Assay) a->b Seed cells c Protocol 2: Treat Cells with α-MSH & Non-Toxic Doses of this compound b->c Use safe concentrations d Protocol 3: Cellular Tyrosinase Activity Assay c->d After 48-72h treatment e Protocol 4: Melanin Content Assay c->e After 48-72h treatment f Protocol 5: Western Blot for Tyrosinase Expression c->f Harvest protein e->f Correlate with protein levels

Figure 1: Integrated workflow for evaluating this compound.

The Melanogenesis Pathway: A Target for Inhibition

To effectively design and interpret these experiments, understanding the underlying signaling cascade is crucial. In melanocytes, hormones like α-melanocyte-stimulating hormone (α-MSH) bind to the melanocortin 1 receptor (MC1R), activating a cAMP-dependent pathway.[2] This leads to the upregulation of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte survival and differentiation. MITF, in turn, boosts the transcription of key melanogenic enzymes, including Tyrosinase (TYR), and Tyrosinase-related proteins 1 and 2 (TRP1, TRP2). This compound may act by directly inhibiting the tyrosinase enzyme, or by interfering with its expression via this signaling pathway.

G aMSH α-MSH MC1R MC1R aMSH->MC1R cAMP ↑ cAMP MC1R->cAMP Activates MITF ↑ MITF (Transcription Factor) cAMP->MITF Upregulates TYR_gene Tyrosinase Gene Expression MITF->TYR_gene Induces TYR_protein Tyrosinase (Enzyme) TYR_gene->TYR_protein Translates to L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Multiple Steps This compound This compound This compound->TYR_gene Potential Suppression This compound->TYR_protein Potential Inhibition KojicAcid Kojic Acid (Positive Control) KojicAcid->TYR_protein Known Inhibition

Figure 2: The α-MSH signaling pathway and potential inhibition points.

Part 1: Pre-Validation - Assessing Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[6] In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. The amount of formazan produced, once solubilized, is directly proportional to the number of viable cells. This step is non-negotiable for validating subsequent efficacy assays.

Protocol 1: MTT Assay for Cytotoxicity Screening

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate spectrophotometer

Methodology:

  • Cell Seeding: Seed B16F10 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM.[7] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (<0.1%) across all wells to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include "cells only" (untreated) and "medium only" (blank) controls.

  • Incubation: Incubate the plate for 48-72 hours, corresponding to the duration of your planned efficacy assays.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate for 1.5-4 hours at 37°C.[7] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT.[8] Add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[7] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement: Read the absorbance at 490-570 nm using a microplate reader.[7]

Data Analysis and Interpretation: Calculate cell viability as a percentage relative to the untreated control cells. Use the concentrations that show high viability (e.g., >90%) for subsequent efficacy experiments.

This compound (µM) Absorbance (570 nm) Cell Viability (% of Control)
0 (Control)1.250100%
11.24599.6%
51.21397.0%
101.19095.2%
251.12590.0%
500.85068.0%
1000.45036.0%
Table 1: Example data from an MTT assay. Concentrations ≤25 µM would be selected for further studies.

Part 2: Efficacy Evaluation

Principle: Once a safe concentration range is established, the direct effect of this compound on melanogenesis can be assessed. We use α-MSH to stimulate melanin production, creating a robust system to measure inhibition.[9][10] Two key endpoints are measured: the activity of the tyrosinase enzyme within the cell lysate and the total amount of melanin pigment produced.

Protocol 2: Cell Culture and Treatment for Efficacy Assays
  • Cell Seeding: Seed B16F10 cells into 6-well plates at a density of 1 x 10⁵ cells/well.[9] Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: After 24 hours, replace the medium with fresh medium containing a melanogenesis stimulator, such as 100-200 nM α-MSH.[9][11]

  • Co-treatment: Immediately add the pre-determined non-toxic concentrations of this compound. Include the following controls:

    • Negative Control: Cells with medium only.

    • Stimulated Control: Cells with α-MSH only.

    • Positive Control: Cells with α-MSH and a known tyrosinase inhibitor (e.g., 100-200 µM Kojic Acid).[12]

  • Incubation: Incubate the plates for 48 to 72 hours.[9][12] After incubation, proceed to Protocols 3 and 4.

Protocol 3: Cellular Tyrosinase Activity Assay

Materials:

  • Treated cells from Protocol 2

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., M-PER Mammalian Protein Extraction Reagent or PBS with 1% Triton X-100)

  • BCA or Bradford Protein Assay Kit

  • L-DOPA solution (5 mM in PBS)

  • 96-well plate

Methodology:

  • Cell Harvesting: After the treatment period, wash the cells twice with ice-cold PBS.[9]

  • Cell Lysis: Add 100-200 µL of lysis buffer to each well and incubate on ice for 10-15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarification: Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the cellular proteins including tyrosinase.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay. This is critical for normalizing enzyme activity.

  • Enzyme Reaction: In a 96-well plate, add an equal amount of total protein (e.g., 40 µg) from each sample to separate wells. Adjust the volume with lysis buffer to be equal across all wells (e.g., 80 µL).

  • Substrate Addition: Add 20 µL of 5 mM L-DOPA solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm every 10 minutes for 1-2 hours at 37°C. The rate of dopachrome formation (a colored product) is indicative of tyrosinase activity.

  • Data Analysis: Calculate the rate of reaction (Vmax) for each sample. Express the tyrosinase activity as a percentage of the α-MSH-stimulated control.

Protocol 4: Melanin Content Assay

Materials:

  • Treated cells from Protocol 2

  • Ice-cold PBS

  • 1 N NaOH with 10% DMSO

  • Microplate spectrophotometer

Methodology:

  • Cell Harvesting: After the treatment period, wash the cells twice with ice-cold PBS.[9]

  • Pelleting: Harvest the cells by scraping or trypsinization and collect them in a microcentrifuge tube. Centrifuge to form a cell pellet. The darkness of the pellet provides a preliminary visual indication of melanin content.

  • Melanin Solubilization: Discard the supernatant. Add 1 mL of 1 N NaOH containing 10% DMSO to each cell pellet.[12]

  • Incubation: Incubate the tubes at 80°C for 1 hour to completely solubilize the melanin granules.[12]

  • Quantification: Transfer 200 µL of the solubilized melanin solution to a 96-well plate and measure the absorbance at 405 nm.

  • Data Analysis: Normalize the melanin content to the protein concentration determined in Protocol 3 or to the cell count from a parallel plate. Express the melanin content as a percentage of the α-MSH-stimulated control.

Expected Results: A successful anti-tyrosinase compound like this compound should show a dose-dependent decrease in both cellular tyrosinase activity and total melanin content compared to the α-MSH stimulated control.

Treatment Concentration Tyrosinase Activity (% of Stimulated Control) Melanin Content (% of Stimulated Control)
Untreated-35%40%
α-MSH Stimulated100 nM100%100%
This compound5 µM82%85%
This compound10 µM65%68%
This compound25 µM45%48%
Kojic Acid200 µM55%58%
Table 2: Example data showing dose-dependent inhibition of tyrosinase activity and melanin content by this compound.

Part 3: Mechanistic Insight

Principle: The results from Part 2 indicate if this compound works, but not necessarily how. It could be directly inhibiting the enzyme's catalytic activity, or it could be downregulating the expression of the tyrosinase protein itself. Western blotting allows for the semi-quantitative analysis of specific protein levels, providing this crucial mechanistic insight.

Protocol 5: Western Blot for Tyrosinase Expression

Materials:

  • Cell lysates from Protocol 3

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • Nitrocellulose or PVDF membrane

  • Transfer buffer and system (e.g., iBlot)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Anti-Tyrosinase (e.g., Thermo Fisher #35-6000)[13][14]

  • Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • Protein Separation: Load equal amounts of protein (20-30 µg) from each sample lysate onto an SDS-PAGE gel.[13] Include a protein ladder. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-tyrosinase antibody (diluted in blocking buffer, e.g., 1:1000-1:1500) overnight at 4°C or for 1.5-2 hours at room temperature.[15]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Final Washes: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. A band corresponding to tyrosinase should appear at ~75-80 kDa.[13][14]

  • Loading Control: For proper quantification, strip the membrane and re-probe with an antibody for a housekeeping protein (e.g., β-actin or GAPDH) whose expression should remain constant across all treatments.

  • Densitometry Analysis: Use image analysis software (e.g., ImageJ) to measure the band intensity for tyrosinase and the loading control. Normalize the tyrosinase signal to the loading control signal for each sample.

Interpretation:

  • No change in tyrosinase protein levels: If this compound reduces tyrosinase activity (Protocol 3) but does not change the amount of tyrosinase protein, it suggests the compound acts as a direct enzyme inhibitor.

  • Decrease in tyrosinase protein levels: If this compound reduces both tyrosinase activity and protein levels, it suggests the compound acts upstream, likely by inhibiting the transcription or translation of the tyrosinase gene, possibly through the MITF pathway.[16]

Conclusion

This application note provides a structured, validated, and comprehensive framework for evaluating the anti-tyrosinase and anti-melanogenic properties of this compound. By systematically progressing from cytotoxicity assessment to efficacy testing and mechanistic analysis, researchers can generate high-quality, reliable data. This workflow not only determines the potential of this compound as a novel skin-lightening agent but also provides critical insights into its mechanism of action, which is essential for further drug development and dermatological research.

References

  • Jeong, E. J., et al. (2020). Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways. Molecules. Available at: [Link]

  • Chan, E. W. C., et al. (2013). Optimization and validation of a cell-based tyrosinase assay for screening of tyrosinase inhibitors. Journal of the University of Malaya Medical Centre. Available at: [Link]

  • ResearchGate. (n.d.). (A) Western blot analysis of tyrosinase for B16F10 cells treated with.... ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • protocols.io. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]

  • Seo, D. W., et al. (2021). Inhibition of Melanogenesis via Passive Immune Targeted Alpha-MSH Binder Polypeptide. International Journal of Molecular Sciences. Available at: [Link]

  • Taylor & Francis Online. (2017). Anti-melanogenesis and anti-oxidant of Salix pseudo-lasiogyne water extract in α-MSH-induced B16F10 melanoma cells. Taylor & Francis Online. Available at: [Link]

  • Chang, T. S. (2009). Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity. Materials. Available at: [Link]

  • Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences. Available at: [Link]

  • Lee, S. Y., et al. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Cosmetics. Available at: [Link]

  • Park, J., et al. (2019). Schisandrin B inhibits α-melanocyte-stimulating hormone-induced melanogenesis in B16F10 cells via downregulation of MAPK and CREB signaling pathways. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • ResearchGate. (n.d.). Western blot analysis of Tyrosinase-related protein (TRP)-1, TRP-2,.... ResearchGate. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • YouTube. (2016). Tyrosinase. YouTube. Available at: [Link]

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  • PubMed. (2021). Grape Extract Promoted α-MSH-Induced Melanogenesis in B16F10 Melanoma Cells, Which Was Inverse to Resveratrol. PubMed. Available at: [Link]

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  • MDPI. (2018). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. MDPI. Available at: [Link]

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Synthesis of Cassipourine Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of cassipourine and its derivatives, a class of macrocyclic polyamine alkaloids with significant biological potential. This compound, a spermidine alkaloid, features a large lactam ring, a structural motif that presents both challenges and opportunities in synthetic chemistry. This guide offers a comprehensive overview of a modern and efficient synthetic strategy, drawing upon the principles of a catalysis-based total synthesis of the closely related alkaloid, (-)-isooncinotine. The protocols detailed herein are designed to be adaptable for the creation of a diverse library of this compound derivatives for applications in drug discovery and chemical biology. We will delve into the strategic considerations for constructing the linear precursor, key macrocyclization techniques, and methods for purification and characterization, all while emphasizing the chemical reasoning behind each step.

Introduction: The Significance of this compound and its Analogs

This compound is a member of the spermidine alkaloid family, a class of natural products characterized by the incorporation of the polyamine spermidine into a macrocyclic lactam structure.[1] These alkaloids, isolated from various plant, microbial, and marine sources, exhibit a wide array of biological activities, including neuroprotective, anti-cancer, and anti-inflammatory properties.[1][2] The unique three-dimensional architecture of this compound and its derivatives makes them attractive scaffolds for the development of novel therapeutic agents. The ability to synthetically access these complex molecules and to introduce systematic modifications is crucial for exploring their structure-activity relationships (SAR) and for optimizing their pharmacological profiles.

This guide will focus on a synthetic approach that is both efficient and amenable to the generation of analogs. The strategy is centered around the construction of a key linear precursor followed by a robust macrocyclization reaction.

Retrosynthetic Analysis and Strategic Overview

The general retrosynthetic strategy for this compound derivatives hinges on disconnecting the macrocyclic lactam to reveal a linear amino acid precursor. This precursor itself can be further deconstructed into three key building blocks: a functionalized aromatic or heterocyclic core, a long-chain aliphatic component, and a differentially protected spermidine unit.

Our forward synthesis, inspired by the elegant total synthesis of (-)-isooncinotine by Fürstner and coworkers, will therefore involve three main phases:

  • Phase 1: Synthesis of the Linear Precursor. This phase focuses on the assembly of the open-chain molecule containing all the necessary carbon and nitrogen atoms in the correct sequence and with the desired stereochemistry. Key reactions in this phase include a metal-catalyzed cross-coupling to build the core structure and the strategic introduction of a protected spermidine moiety.

  • Phase 2: Macrocyclization. This is the critical ring-forming step to construct the large lactam ring. We will detail a highly effective Ring-Closing Metathesis (RCM) approach.

  • Phase 3: Final Modifications and Derivatization. This phase involves post-macrocyclization modifications, such as reduction of double bonds and deprotection, to yield the natural product core. Furthermore, we will discuss strategies for derivatization to create a library of analogs.

G This compound This compound Derivative deprotection Deprotection / Final Modifications This compound->deprotection Final Steps macrocyclization Macrocyclization (e.g., RCM) linear_precursor Linear Amino Acid Precursor macrocyclization->linear_precursor Assembly building_blocks Key Building Blocks linear_precursor->building_blocks Disconnection deprotection->macrocyclization Key Ring Formation aromatic_core Aromatic/Heterocyclic Core building_blocks->aromatic_core aliphatic_chain Aliphatic Chain building_blocks->aliphatic_chain spermidine Protected Spermidine building_blocks->spermidine

Phase 1: Synthesis of the Linear Precursor

The efficient construction of the linear precursor is paramount for the success of the overall synthesis. This section details a representative protocol for assembling a key intermediate, drawing from the synthesis of (-)-isooncinotine.[3]

Synthesis of the Aromatic/Heterocyclic Core

A robust method for constructing the core involves an iron-catalyzed cross-coupling reaction, which offers a more sustainable and cost-effective alternative to traditional palladium or nickel catalysts.[3]

Protocol 3.1.1: Iron-Catalyzed Alkyl-Aryl Cross-Coupling

  • Grignard Reagent Formation: To a suspension of magnesium turnings (1.2 eq) activated with a crystal of iodine in anhydrous THF, add the appropriate bromo-alkane (1.0 eq) (e.g., (6-bromohexyloxymethyl)-benzene for a side chain with a protected alcohol). Reflux the mixture for 2 hours, then cool to room temperature.

  • Cross-Coupling Reaction: In a separate flask under an argon atmosphere, dissolve the dihalo-heterocycle (e.g., 2,6-dichloropyridine, 1.0 eq), Fe(acac)₃ (5 mol %), and NMP (9 eq) in anhydrous THF at 0°C.

  • To this solution, add the freshly prepared Grignard reagent dropwise over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 15 minutes.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with CH₂Cl₂. The combined organic layers are then washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Reagent/SolventMolar Ratio/ConcentrationPurpose
Dihalo-heterocycle1.0 eqAromatic core precursor
Bromo-alkane1.0 eqAliphatic side-chain precursor
Magnesium1.2 eqFor Grignard reagent formation
Fe(acac)₃0.05 eqCatalyst for cross-coupling
NMP9.0 eqCo-solvent/ligand
THFAnhydrousSolvent
Introduction of the Spermidine Moiety and Chiral Center

The introduction of the spermidine unit requires careful use of protecting groups to ensure regioselective functionalization. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for protecting the primary amines of spermidine.[2][4] The chirality of the molecule can be established through asymmetric hydrogenation of the heterocyclic core.

Protocol 3.2.1: Asymmetric Hydrogenation and Spermidine Attachment

  • Asymmetric Hydrogenation: The substituted pyridine from the previous step is subjected to asymmetric hydrogenation to introduce the desired stereocenter. This is a complex step often requiring specialized catalysts and conditions, and the specific protocol will depend on the chosen catalyst system. For example, a rhodium or iridium catalyst with a chiral phosphine ligand can be employed under a hydrogen atmosphere.

  • Spermidine Coupling: The resulting chiral piperidine derivative is then coupled with a differentially protected spermidine. A common strategy is to use N¹,N⁸-di-Boc-spermidine, where the secondary amine remains free for nucleophilic substitution on an activated form of the piperidine (e.g., a tosylate or mesylate).

  • Work-up and Purification: After the coupling reaction, a standard extractive work-up is performed, followed by purification via column chromatography.

G start Dihalo-heterocycle + Bromo-alkane grignard Grignard Formation start->grignard coupling Fe-Catalyzed Cross-Coupling start->coupling grignard->coupling pyridine Substituted Pyridine coupling->pyridine hydrogenation Asymmetric Hydrogenation pyridine->hydrogenation piperidine Chiral Piperidine hydrogenation->piperidine spermidine Protected Spermidine Coupling piperidine->spermidine linear_precursor Linear Precursor spermidine->linear_precursor

Phase 2: The Macrocyclization Step

The formation of the large lactam ring is often the most challenging step in the synthesis of macrocyclic alkaloids. High-dilution conditions are typically required to favor the intramolecular cyclization over intermolecular polymerization. Ring-closing metathesis (RCM) has emerged as a powerful and reliable method for this transformation.[5]

Protocol 4.1.1: Ring-Closing Metathesis (RCM)

  • Substrate Preparation: The linear precursor must contain two terminal alkene functionalities. These can be introduced at various stages of the synthesis of the linear precursor.

  • RCM Reaction: The diene precursor is dissolved in an appropriate solvent (e.g., CH₂Cl₂) under an inert atmosphere. A solution of a Grubbs-type catalyst (e.g., Grubbs' second-generation catalyst) is then added. The reaction is typically heated to reflux to drive the reaction to completion.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the crude product is purified by flash column chromatography.

ParameterConditionRationale
ConcentrationHigh Dilution (e.g., 0.001 M)Favors intramolecular cyclization
CatalystGrubbs' II or Hoveyda-Grubbs' IIHigh activity and functional group tolerance
SolventCH₂Cl₂ or TolueneAnhydrous and degassed
TemperatureRefluxTo promote the reaction

Alternative Macrocyclization Strategies: While RCM is highlighted here, other methods for macrolactamization can be employed, such as Yamaguchi macrolactonization, or the use of various peptide coupling reagents (e.g., HATU, HOBt/EDC) under high dilution.[6][7] The choice of method will depend on the specific functionalities present in the linear precursor.

Phase 3: Final Modifications and Derivatization

Final Synthetic Steps

Following successful macrocyclization, a few final steps are typically required to arrive at the core structure of the natural product.

Protocol 5.1.1: Hydrogenation and Deprotection

  • Hydrogenation: The double bond formed during RCM is reduced by catalytic hydrogenation. A common method is to use a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. In some cases, this step can be combined with the RCM workup in a one-pot procedure.[3]

  • Deprotection: The Boc protecting groups on the spermidine nitrogen atoms are removed under acidic conditions, typically using trifluoroacetic acid (TFA) in CH₂Cl₂.

  • Work-up and Purification: After deprotection, the reaction is neutralized, and the product is extracted. Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) or crystallization.

Strategies for Derivatization

The true power of a total synthesis lies in its ability to generate novel analogs. The synthetic route described provides several opportunities for derivatization.

  • Modification of the Aromatic Core: By starting with different dihalo-heterocycles or by employing post-synthesis functionalization techniques (e.g., electrophilic aromatic substitution, cross-coupling reactions), a wide variety of substituents can be introduced on the aromatic ring.

  • Variation of the Aliphatic Chain: The length and functionality of the aliphatic chain can be easily modified by using different bromo-alkanes in the initial cross-coupling step.

  • Functionalization of the Spermidine Moiety: The nitrogen atoms of the spermidine backbone can be selectively acylated, alkylated, or sulfonylated after the final deprotection step to introduce new functional groups.

Purification and Characterization

The purification and characterization of macrocyclic alkaloids require careful attention to detail.

  • Purification: A combination of chromatographic techniques is typically employed. Initial purification of intermediates is often achieved by silica gel column chromatography.[8] Due to the basic nature of the nitrogen atoms, it is sometimes beneficial to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent peak tailing. Final purification of the target compounds is often performed using reversed-phase preparative HPLC.

  • Characterization: The structures of the synthesized compounds are confirmed using a combination of spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for assigning the complex proton and carbon signals of the macrocycle.[9]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.

    • Optical Rotation: For chiral molecules, the specific rotation is measured to determine the enantiomeric purity.

Conclusion

The synthetic protocol outlined in this guide provides a robust and adaptable platform for the synthesis of this compound and a diverse range of its derivatives. By leveraging modern catalytic methods, such as iron-catalyzed cross-coupling and ring-closing metathesis, this strategy allows for the efficient construction of these complex and biologically significant macrocyclic spermidine alkaloids. The ability to systematically modify the core structure at multiple positions opens up exciting avenues for the exploration of their therapeutic potential and for the development of novel chemical probes to investigate their biological mechanisms of action.

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Application Notes & Protocols: Experimental Design for In Vivo Studies of Cassipourine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Cassipourine

This compound is a novel alkaloid isolated from the genus Cassipourea, a group of plants with a rich history in traditional African medicine. Ethnobotanical evidence points to the use of Cassipourea species for a variety of ailments, including fever, wound healing, and stomach ailments, suggesting underlying anti-inflammatory mechanisms.[1][2] Phytochemical analyses of this genus have revealed a wealth of bioactive compounds such as flavonoids, phenols, and terpenoids, which are known to possess significant antioxidant and anti-inflammatory properties.[3] Specifically, extracts from Cassipourea malosana have been traditionally used for treating fever and healing wounds.[1][2] This, combined with in vitro evidence of anti-inflammatory activity from related species, provides a strong rationale for investigating this compound as a potential therapeutic agent for inflammatory disorders.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in vivo evaluation of this compound. The protocols herein are designed to systematically assess its safety, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) profile in a robust and scientifically rigorous manner.

Part 1: Preclinical Development Strategy for this compound

The journey of a natural product from discovery to a potential clinical candidate requires a phased and logical progression of studies.[5] Our strategy is to first establish a safety profile through dose-finding and toxicity assessments. Subsequently, we will evaluate the efficacy of this compound in a well-established model of acute inflammation. Concurrently, PK/PD studies will be conducted to understand the drug's behavior in the body and its effect on key inflammatory biomarkers.

Below is a graphical representation of the overall experimental workflow.

experimental_workflow cluster_preclinical Preclinical In Vivo Evaluation of this compound A Phase 1: Acute Toxicity & Dose-Ranging Study B Phase 2: Efficacy Study in LPS-Induced Acute Inflammation Model A->B Establish Maximum Tolerated Dose (MTD) C Phase 3: Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis B->C Determine Effective Dose D Phase 4: Ex Vivo Mechanistic Analysis B->D Collect Tissues at Study End E Data Analysis & Go/No-Go Decision C->E Correlate Exposure with Efficacy D->E Elucidate Mechanism of Action

Caption: Overall workflow for the in vivo evaluation of this compound.

Part 2: Animal Model Selection and Ethical Considerations

The choice of an appropriate animal model is critical for the successful translation of preclinical findings.[6] For investigating acute inflammation, the lipopolysaccharide (LPS)-induced inflammation model in mice is highly recommended.[6][7] LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent systemic inflammatory response characterized by the release of pro-inflammatory cytokines, mimicking the early stages of sepsis and other acute inflammatory conditions.[6]

Justification for Model Selection:

  • Robustness and Reproducibility: The LPS model is well-characterized and provides a consistent and reproducible inflammatory response.

  • Translatability: The cytokine storm induced by LPS in mice shares key features with human systemic inflammatory response syndrome.[6]

  • Cost-Effectiveness and Speed: It is a rapid and cost-effective model for screening the anti-inflammatory potential of new chemical entities.[6]

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and the 3Rs principle (Replacement, Reduction, and Refinement) should be strictly adhered to.

Part 3: Experimental Protocols

Protocol 1: Acute Toxicity and Dose-Ranging Study

Objective: To determine the maximum tolerated dose (MTD) and identify a safe dose range for subsequent efficacy studies.

Materials:

  • This compound (purity >95%)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile saline)

  • 8-week-old male C57BL/6 mice

  • Standard laboratory equipment for dosing and observation

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least 7 days before the experiment.

  • Group Allocation: Randomly assign mice to 5 groups (n=5 per group): Vehicle control and four escalating doses of this compound (e.g., 10, 30, 100, 300 mg/kg).

  • This compound Formulation: Prepare fresh formulations of this compound in the vehicle on the day of dosing.

  • Administration: Administer a single dose of this compound or vehicle via oral gavage (or another relevant route based on intended clinical use).

  • Observation: Monitor the animals continuously for the first 4 hours post-dosing, and then daily for 14 days. Record clinical signs of toxicity, including changes in behavior, posture, breathing, and body weight.

  • Endpoint: At day 14, euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis if signs of toxicity are observed.

Data Analysis: The MTD is defined as the highest dose that does not cause significant morbidity or more than a 10% loss in body weight.

Parameter Description
Animal Model Male C57BL/6 mice, 8 weeks old
Group Size n=5 per group
Dose Levels Vehicle, 10, 30, 100, 300 mg/kg (example doses, may need adjustment)
Route of Administration Oral gavage
Observation Period 14 days
Primary Endpoints Clinical signs of toxicity, body weight changes, mortality, gross necropsy findings
Protocol 2: Efficacy in LPS-Induced Acute Inflammation

Objective: To evaluate the anti-inflammatory efficacy of this compound in a mouse model of acute systemic inflammation.

Materials:

  • This compound

  • Vehicle

  • Lipopolysaccharide (LPS) from E. coli

  • Dexamethasone (positive control)

  • 8-week-old male C57BL/6 mice

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize mice and randomly assign them to the following groups (n=8-10 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + LPS

    • Group 3: Dexamethasone (1 mg/kg) + LPS

    • Group 4: this compound (Low Dose) + LPS

    • Group 5: this compound (Mid Dose) + LPS

    • Group 6: this compound (High Dose) + LPS

  • Dosing: Pre-treat the animals with this compound, Dexamethasone, or vehicle orally 1 hour before the LPS challenge.

  • Induction of Inflammation: Administer LPS (1 mg/kg) via intraperitoneal (i.p.) injection. Administer sterile saline to the control group.

  • Blood Collection: At 2 hours post-LPS injection (peak cytokine response), collect blood via cardiac puncture under anesthesia.

  • Cytokine Analysis: Prepare serum from the blood samples and measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.

  • Tissue Collection: Following blood collection, euthanize the animals and collect lung and liver tissues for histopathological analysis and gene expression studies (e.g., qPCR for inflammatory markers).

Data Analysis: Compare the cytokine levels and tissue inflammation scores between the different treatment groups. Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test.

Parameter Description
Animal Model Male C57BL/6 mice, 8 weeks old
Group Size n=8-10 per group
Inflammatory Stimulus Lipopolysaccharide (LPS), 1 mg/kg, i.p.
Test Articles This compound (3 doses based on MTD), Dexamethasone (1 mg/kg, positive control)
Primary Endpoints Serum levels of TNF-α, IL-6, IL-1β
Secondary Endpoints Histopathological analysis of lung and liver, gene expression of inflammatory markers in tissues
Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Objective: To determine the pharmacokinetic profile of this compound and correlate it with its pharmacodynamic effects.

Materials:

  • This compound

  • 8-week-old male C57BL/6 mice

  • LC-MS/MS system for bioanalysis

  • ELISA kits for PD markers

Procedure:

  • PK Study:

    • Administer a single oral dose of this compound to a cohort of mice.

    • Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) via tail vein or saphenous vein bleeding.

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.

    • Calculate key PK parameters (Cmax, Tmax, AUC, half-life).

  • PD Study:

    • In a separate cohort of animals from the efficacy study (Protocol 2), collect blood samples at various time points after this compound and LPS administration.

    • Measure the levels of a key inflammatory biomarker (e.g., TNF-α) at these time points.

  • PK/PD Modeling: Correlate the plasma concentration of this compound with the inhibition of the PD biomarker to establish an exposure-response relationship.

pkpd_relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) A This compound Concentration in Plasma B Inhibition of TNF-α Production A->B Exposure-Response Relationship

Caption: Relationship between Pharmacokinetics and Pharmacodynamics.

Part 4: Ex Vivo Mechanistic Analysis

To delve deeper into the mechanism of action, tissues collected from the efficacy study can be subjected to further analysis.

  • Histopathology: Formalin-fixed, paraffin-embedded lung and liver tissues can be sectioned and stained with Hematoxylin and Eosin (H&E) to assess cellular infiltration and tissue damage.

  • Immunohistochemistry (IHC): IHC can be used to detect the presence of specific immune cells (e.g., neutrophils, macrophages) or inflammatory proteins (e.g., COX-2) in the tissues.

  • Quantitative PCR (qPCR): RNA can be extracted from tissues to quantify the gene expression of pro-inflammatory and anti-inflammatory markers.

  • Western Blotting: Protein lysates from tissues can be used to measure the levels of key signaling proteins involved in inflammatory pathways (e.g., NF-κB, MAPKs).

Conclusion

The experimental design outlined in these application notes provides a robust framework for the initial in vivo characterization of this compound. By systematically evaluating its safety, efficacy, and PK/PD profile, researchers can make informed decisions about its potential as a novel anti-inflammatory therapeutic. The multi-faceted approach, combining in vivo studies with ex vivo mechanistic analysis, will provide a comprehensive understanding of this compound's biological activity and pave the way for further development.

References

  • Mpofana, N., Yalo, M., Gqaleni, N., Dlova, N. C., & Hussein, A. A. (2023). Analysis of Three Species of Cassipourea Traditionally Used for Hypermelanosis in Selected Provinces in South Africa. International Journal of Molecular Sciences, 25(1), 237. [Link]

  • Chepkorir, R., Mutai, P., & Matara, D. (2025). A review of pharmacology, toxicology and phytochemical composition of Cassipourea malosana (Rhizophoraceae). ResearchGate. [Link]

  • Chepkorir, R., Mutai, P., & Matara, D. (2025). A review of pharmacology, toxicology and phytochemical composition of Cassipourea malosana (Rhizophoraceae). The Journal of Phytopharmacology. [Link]

  • Mpofana, N., Yalo, M., Gqaleni, N., Dlova, N. C., & Hussein, A. A. (2023). Analysis of Three Species of Cassipourea Traditionally Used for Hypermelanosis in Selected Provinces in South Africa. ResearchGate. [Link]

  • Ochekwu, E. B., & Ochekwu, V. A. (2024). Antioxidant and antihyperlipidaemic effects of cassipourea fruit extract. World Journal of Advanced Research and Reviews. [Link]

  • Mpofana, N., Yalo, M., Gqaleni, N., Dlova, N. C., & Hussein, A. A. (2023). Analysis of Three Species of Cassipourea Traditionally Used for Hypermelanosis in Selected Provinces in South Africa. PubMed. [Link]

  • Dirnagl, U. (2009). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database. [Link]

  • Arana-Tavira, V., Ruiz-López, M. A., Ceballos-Reyes, G., & Moo-Puc, R. E. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology, 133, 112292. [Link]

  • H, S., Imtiaz, S., Noor, T., et al. (2021). Cancer models in preclinical research: A chronicle review of advancement in effective cancer research. Animal Models and Experimental Medicine, 4(2), 87-103. [Link]

  • Biocompare. (n.d.). In Vivo Models. Biocompare. [Link]

  • Redoxis. (n.d.). In vivo Acute Inflammatory Models. Redoxis. [Link]

  • Sidorova, Y., et al. (2020). Scheme of the in vivo neuroprotection experiment. ResearchGate. [Link]

  • Stanford Medicine. (n.d.). In vivo tumor models. Stanford Medicine. [Link]

  • García-Rodríguez, S., et al. (2021). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. International Journal of Molecular Sciences, 22(16), 8895. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]

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"techniques for scaling up Cassipourine purification"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Scalable Purification of Cassipourine from Erythrophleum suaveolens

Introduction

This compound is a diterpenoid alkaloid found in Erythrophleum suaveolens, a plant species known for its diverse biological activities and, notably, its toxicity. The unique chemical structure of this compound and related alkaloids makes them of significant interest for pharmacological research and drug development. However, the transition from laboratory-scale isolation to a more scalable purification process presents considerable challenges. These challenges include maintaining purification efficiency, ensuring the stability of the target molecule, and, critically, managing the significant safety risks associated with handling highly toxic plant extracts.

This comprehensive guide provides a detailed framework for the scalable purification of this compound. It moves beyond a simple recitation of steps to explain the underlying scientific principles behind each stage of the process. The protocols described herein are designed to be self-validating, with an emphasis on robust and reproducible methodologies. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of chemical purification techniques.

Preliminary Considerations and Safety Protocols

1.1. The Source Material: Erythrophleum suaveolens

Erythrophleum suaveolens, commonly known as the ordeal tree, contains a complex mixture of cassane-type diterpenoid alkaloids, including this compound.[1] These compounds are present throughout the plant, with the bark being a particularly rich source.[1][2] The alkaloid content can vary depending on the age of the tree and environmental conditions. It is crucial to properly identify and authenticate the plant material before commencing any extraction work.

1.2. Critical Safety Precautions

The alkaloids present in Erythrophleum suaveolens are potent cardiac poisons and exhibit high toxicity.[2][3] Therefore, stringent safety measures are not merely recommended; they are mandatory. All handling of the plant material, extracts, and purified compounds must be conducted in a well-ventilated fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Respiratory Protection: A properly fitted respirator with organic vapor cartridges.

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Double-gloving with nitrile gloves.

  • Body Protection: A lab coat that is buttoned and has tight-fitting cuffs.

Waste Disposal: All plant material, used solvents, and contaminated labware must be treated as hazardous waste and disposed of in accordance with institutional and national guidelines.

Extraction of Total Alkaloids from Erythrophleum suaveolens Bark

The initial step in the purification process is the extraction of the total alkaloid content from the dried and powdered bark of Erythrophleum suaveolens. This is a solid-liquid extraction, followed by a liquid-liquid extraction to selectively isolate the alkaloids.

2.1. Solid-Liquid Extraction

This stage aims to extract a broad range of compounds, including the target alkaloids, from the plant matrix.

Protocol:

  • Preparation: The dried bark of Erythrophleum suaveolens is finely ground to increase the surface area for extraction.

  • Maceration: The powdered bark is macerated in methanol at room temperature. A ratio of 1 kg of bark powder to 10 L of methanol is recommended.[1][4]

  • Extraction: The mixture is stirred or agitated for 24 hours to ensure thorough extraction. This process is repeated three times with fresh methanol to maximize the yield.[4]

  • Filtration and Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Causality of Choices:

  • Methanol as Solvent: Methanol is a polar solvent that is effective at extracting a wide range of plant secondary metabolites, including alkaloids.

  • Repeated Extractions: Multiple extractions ensure a more exhaustive recovery of the target compounds from the plant material.

2.2. Acid-Base Liquid-Liquid Extraction

This is a classic technique for separating basic alkaloids from neutral and acidic compounds in the crude extract.[1]

Protocol:

  • Dissolution and Basification: The crude methanolic extract is dissolved in a mixture of methanol and dichloromethane. A few drops of 25% ammonium hydroxide are added to basify the solution to a pH of approximately 10.[1][4]

  • Acidic Extraction: A 1% sulfuric acid solution is added to the mixture. The acidic aqueous phase will protonate the basic alkaloids, rendering them water-soluble.

  • Separation: The mixture is transferred to a separatory funnel. The dichloromethane phase, containing neutral and acidic impurities, is removed.

  • Basification and Re-extraction: The acidic aqueous phase is basified with ammonium hydroxide to a pH of 10. This deprotonates the alkaloids, making them soluble in an organic solvent.

  • Final Extraction: The basified aqueous phase is then extracted multiple times with ethyl acetate. The ethyl acetate fractions, which now contain the total alkaloids, are combined and concentrated under reduced pressure.[1]

Diagram of the Liquid-Liquid Extraction Workflow:

G crude_extract Crude Methanolic Extract in MeOH/CH2Cl2 basify1 Basify with NH4OH (pH ~10) crude_extract->basify1 add_acid Add 1% H2SO4 basify1->add_acid separation1 Separatory Funnel add_acid->separation1 organic_phase1 Organic Phase (Neutral/Acidic Impurities) separation1->organic_phase1 Discard aqueous_phase1 Aqueous Phase (Protonated Alkaloids) separation1->aqueous_phase1 basify2 Basify with NH4OH (pH ~10) aqueous_phase1->basify2 add_ethyl_acetate Extract with Ethyl Acetate basify2->add_ethyl_acetate separation2 Separatory Funnel add_ethyl_acetate->separation2 aqueous_phase2 Aqueous Phase (Waste) separation2->aqueous_phase2 Discard organic_phase2 Ethyl Acetate Phase (Total Alkaloids) separation2->organic_phase2 concentrate Concentrate organic_phase2->concentrate total_alkaloids Total Alkaloid Extract concentrate->total_alkaloids G total_alkaloids Total Alkaloid Extract lab_scale Lab-Scale Chromatography (Silica Gel) total_alkaloids->lab_scale tlc_analysis TLC Analysis of Fractions lab_scale->tlc_analysis pure_fractions Combine Pure Fractions tlc_analysis->pure_fractions scale_up Scale-Up Chromatography pure_fractions->scale_up crystallization Crystallization scale_up->crystallization pure_this compound Pure this compound crystallization->pure_this compound

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Cassipourine Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with Cassipourine extraction. This guide is structured to provide practical, in-depth troubleshooting advice and answers to frequently encountered issues, empowering you to optimize your extraction protocols for higher yields and purity.

Introduction: The Challenge of this compound Extraction

This compound, a sulfur-containing alkaloid found in plants of the Cassipourea genus, particularly Cassipourea gummiflua, presents a unique set of extraction challenges.[1][2][3] Low yields can often be attributed to a variety of factors, from the initial sample preparation to the final purification steps. This guide provides a systematic approach to identifying and resolving these bottlenecks.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Steps - Plant Material and Preparation

Question 1: I'm getting very low to no this compound in my extract. Where should I start troubleshooting?

Answer: The initial quality and preparation of your plant material are critical. Here’s a checklist to begin with:

  • Plant Material Verification: Ensure you are using the correct plant part. For Cassipourea gummiflua, the bark is reported to be a primary source of alkaloids.[2][4]

  • Material Quality: The age, geographical source, and storage conditions of the plant material can significantly impact alkaloid content. Whenever possible, use freshly harvested and properly dried material. Improper storage can lead to degradation of the target compound.[5]

  • Grinding and Particle Size: The efficiency of extraction is highly dependent on the surface area of the plant material exposed to the solvent. Ensure your plant material is ground to a fine, consistent powder. However, excessively fine powder can lead to issues with filtration and solvent penetration. A particle size of 0.5-1.0 mm is often a good starting point.

Question 2: Does the moisture content of my plant material matter?

Answer: Yes, absolutely. High moisture content can dilute the extraction solvent and hinder its penetration into the plant matrix. Conversely, overly dry material can sometimes be difficult to work with and may have lost some volatile compounds. It is advisable to work with properly dried and stored plant material.[6]

Section 2: The Core of the Problem - Extraction Parameters

Question 3: My yield is still low. How do I choose the right extraction solvent?

Answer: Solvent selection is arguably the most critical factor in achieving a high yield of this compound. Since this compound is an alkaloid, its solubility will be pH-dependent.

  • Understanding Alkaloid Extraction: Alkaloids exist in plants as salts and are generally soluble in polar solvents in this form. In their free base form, they are more soluble in non-polar organic solvents.[7] A common strategy is to perform an acid-base extraction.

  • Solvent Polarity and this compound's Known Solvents: this compound is known to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[8] This suggests that solvents of intermediate polarity are effective.

  • Acid-Base Extraction Workflow:

    • Acidification: Initially, extract the powdered plant material with an acidified polar solvent (e.g., methanol or ethanol with a small amount of acetic or hydrochloric acid). This will convert the this compound salts to a more soluble form in the polar solvent.

    • Basification and Liquid-Liquid Extraction: After the initial extraction, the acidic extract is concentrated, and the pH is adjusted to be basic (pH 9-11) with a base like ammonium hydroxide. This converts the this compound salt to its free base form.

    • Organic Solvent Extraction: The now basic aqueous solution is then partitioned with an immiscible organic solvent like dichloromethane or chloroform to extract the free base this compound.[7]

Troubleshooting Solvent Selection:

IssuePossible CauseRecommended Action
Low Yield Incorrect solvent polarity.Based on this compound's known solubility, start with dichloromethane or chloroform for the liquid-liquid extraction step.[8]
Incomplete conversion to free base.Ensure the pH of the aqueous layer is sufficiently basic (pH 9-11) before partitioning with the organic solvent. Use a pH meter for accuracy.
Insufficient solvent volume.Increase the solvent-to-solid ratio. A common starting point is 1:10 or 1:20 (w/v).[9]

Question 4: What are the optimal temperature and time for extraction?

Answer: Temperature and time are interdependent parameters that need to be optimized.

  • Time: The extraction time should be sufficient to allow for maximum diffusion of this compound from the plant material into the solvent. This can range from a few hours to several days for maceration. For more advanced techniques like sonication, the time can be significantly shorter.[10]

Optimization Strategy:

To find the optimal conditions, a design of experiments (DoE) approach can be beneficial. Start with a central composite design to evaluate the effects of temperature, time, and solvent-to-solid ratio on the yield.[11][12]

Question 5: I'm seeing an emulsion form during my liquid-liquid extraction. How can I break it?

Answer: Emulsion formation is a common problem in liquid-liquid extractions, especially with plant extracts that contain surfactants.[13]

  • Prevention is Key: Gently swirl or invert the separation funnel instead of vigorous shaking.[13]

  • Breaking the Emulsion:

    • Salting Out: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and can help force the separation.[13][14]

    • Centrifugation: If the volume is manageable, centrifuging the emulsion can help break it.

    • Filtration: Passing the emulsion through a bed of celite or glass wool can sometimes resolve the issue.

Section 3: Advanced Techniques for Yield Enhancement

Question 6: My yield is still not satisfactory with traditional methods. What else can I try?

Answer: If conventional methods like maceration or Soxhlet extraction are providing low yields, consider modern, more efficient techniques.[15]

  • Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[10] UAE is known to be effective for alkaloid extraction.[10] Optimal conditions for a similar alkaloid, quinine, using UAE were found to be 61% ethanol at 25°C for 15 minutes.[16]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process. It is generally faster and requires less solvent than conventional methods.[17] For quinine extraction, optimal MAE conditions were 65% ethanol at 130°C for 34 minutes.[16]

Comparative Overview of Extraction Techniques:

TechniquePrincipleAdvantagesDisadvantages
Maceration Soaking plant material in a solvent.Simple, requires minimal equipment.Time-consuming, may result in lower yields.
Soxhlet Continuous extraction with a refluxing solvent.More efficient than maceration.Can expose the extract to high temperatures for extended periods.
UAE Uses ultrasonic waves to disrupt cell walls.Fast, efficient, suitable for thermolabile compounds.[10]Requires specialized equipment.
MAE Uses microwave energy for rapid heating.Very fast, reduced solvent consumption.[16]Requires specialized equipment, potential for localized overheating.
Section 4: Quantification and Purity Analysis

Question 7: How can I accurately quantify the amount of this compound in my extracts?

Answer: Accurate quantification is essential to determine your extraction yield and purity. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[18]

  • Method Development: A validated HPLC method is crucial. This involves selecting the appropriate column (e.g., C18), mobile phase, and detector (e.g., UV-Vis or Mass Spectrometry).[18][19]

  • Internal Standard: Using an internal standard can improve the accuracy and precision of your quantification.[20]

  • Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[19][21]

Question 8: My final product is not pure. What are the common impurities and how can I remove them?

Answer: Crude plant extracts will always contain a mixture of compounds. Common impurities in alkaloid extracts include pigments (like chlorophyll), tannins, and other classes of secondary metabolites.

  • Purification Strategies:

    • Column Chromatography: This is a standard technique for purifying compounds from a mixture. Silica gel or alumina are common stationary phases. The choice of mobile phase will depend on the polarity of this compound and the impurities.

    • Preparative HPLC: For higher purity, preparative HPLC can be used to isolate this compound from the crude extract.

Experimental Workflow Diagrams

Diagram 1: General Acid-Base Extraction Workflow for this compound

start Powdered Cassipourea Bark acid_extraction Acidified Methanol/Ethanol Extraction start->acid_extraction filtration Filtration acid_extraction->filtration concentrate Concentrate Extract filtration->concentrate basify Adjust to pH 9-11 (e.g., with NH4OH) concentrate->basify partition Liquid-Liquid Extraction with Dichloromethane/Chloroform basify->partition separate Separate Organic Layer partition->separate dry Dry Organic Layer (e.g., with Na2SO4) separate->dry evaporate Evaporate Solvent dry->evaporate crude Crude this compound Extract evaporate->crude purify Purification (e.g., Column Chromatography) crude->purify pure Pure this compound purify->pure

Caption: Acid-Base extraction workflow for this compound.

Diagram 2: Troubleshooting Logic for Low this compound Yield

low_yield Low this compound Yield check_material Check Plant Material Source Part Preparation low_yield->check_material Start Here optimize_solvent Optimize Solvent System pH Polarity Ratio check_material->optimize_solvent Material OK? optimize_conditions Optimize Extraction Conditions Temperature Time optimize_solvent->optimize_conditions Solvent Optimized? advanced_methods Consider Advanced Methods UAE MAE optimize_conditions->advanced_methods Still Low Yield? quantification Verify Quantification Method HPLC Validation advanced_methods->quantification Yield Improved?

Caption: A logical flow for troubleshooting low yield.

References

  • Bascou, R. et al. (2022).
  • Cozzi, R., et al. (2007). Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples. PubMed. Available at: [Link]

  • BioCrick. Chemical Properties of this compound. Available at: [Link]

  • Useful Tropical Plants. (n.d.). Cassipourea gummiflua. Available at: [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]

  • Tiwari, P., et al. (2015). In vitro production of alkaloids: Factors, approaches, challenges and prospects. Pharmacognosy Reviews. Available at: [Link]

  • Sok-Ling, O., et al. (2019). Optimization of Ultrasonic-Assisted Extraction and Purification of Rhein from Cassia fistula Pod Pulp. Molecules. Available at: [Link]

  • Pinto, P. C. R., et al. (2021). Extraction Methods and Their Influence on Yield When Extracting Thermo-Vacuum-Modified Chestnut Wood. Polymers.
  • Journal of Chemical and Pharmaceutical Research. (2014).
  • Lee, S., et al. (2019). Optimization of subcritical extraction process for cinnamon (Cinnamomum Cassia Blume) using response surface methodology. Food Science and Biotechnology. Available at: [Link]

  • Mpofana, N., et al. (2023). Analysis of Three Species of Cassipourea Traditionally Used for Hypermelanosis in Selected Provinces in South Africa. Plants. Available at: [Link]

  • K-Jhil Scientific. (2024). Tips for Troubleshooting Liquid–Liquid Extraction. Available at: [Link]

  • Pljevljakušić, D., et al. (2023). Development of an Analytical Procedure for the Quantification of Artemisinin in Encapsulated Formulations. Foods. Available at: [Link]

  • MP Biomedicals. (n.d.). Tips for RNA Extraction Troubleshooting. Available at: [Link]

  • ResearchGate. (2014). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard.
  • Flora of Rwanda. (2024). Cassipourea gummiflua. Available at: [Link]

  • Preprints.org. (2024).
  • Mena-García, A., et al. (2023). Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis. Pharmaceuticals. Available at: [Link]

  • MDPI. (2021). Extraction Methods and Their Influence on Yield When Extracting Thermo-Vacuum-Modified Chestnut Wood.
  • Sasidharan, S., et al. (2011). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. African Journal of Traditional, Complementary and Alternative Medicines. Available at: [Link]

  • ResearchGate. (2012).
  • ResearchGate. (2024). Nonconventional Techniques in Plant Alkaloid Extraction: A Decade of Progress (2014–2023).
  • SANBI Red List of South African Plants. (n.d.). Cassipourea gummiflua Tul. var. verticillata (N.E.Br.) J.Lewis. Available at: [Link]

  • CAS.org. (n.d.). CAS Analytical Methods. Available at: [Link]

  • Foods. (2021).
  • GBIF. (n.d.). Cassipourea gummiflua Tul. Available at: [Link]

  • Food Science & Nutrition. (2023). Comparison of different green extraction methods used for the extraction of anthocyanin from red onion skin. Available at: [Link]

  • Journal of Pharmaceutical Research International. (2022). ALKALOIDS EXTRACTION FROM Vernonia amygdalina Del.
  • ResearchGate. (n.d.).
  • MDPI. (2022).
  • PubMed. (2022). Chemical Stability of Petrichorins. Available at: [Link]

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Technical Support Center: Enhancing the Antibacterial Potency of Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to advancing your research in antibacterial drug discovery from natural sources. This guide is designed to provide you with practical, field-tested insights and troubleshooting strategies to enhance the antibacterial potency of novel compounds, which we will refer to hypothetically as "Cassipourine" throughout this document. The principles and protocols outlined here are broadly applicable to a wide range of natural products.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions and challenges researchers face when working with a novel natural product like this compound.

Q1: My initial screening shows weak antibacterial activity for this compound. What are my next steps?

A1: Weak initial activity is a common starting point in natural product drug discovery. The key is to systematically explore avenues for enhancement. We recommend a multi-pronged approach:

  • Synergy Studies: Investigate if this compound's activity can be potentiated by combining it with known antibiotics. This can reveal underlying mechanisms and provide a faster route to potential therapeutic applications.

  • Chemical Modification: The core structure of this compound may have the potential for greater potency. Creating derivatives through targeted chemical modifications can improve its interaction with bacterial targets or enhance its ability to penetrate bacterial cells.

  • Drug Delivery Systems: Encapsulating this compound in a nanoparticle or other delivery vehicle can improve its solubility, stability, and bioavailability, leading to enhanced antibacterial effect.

Q2: I'm observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound. What could be the cause?

A2: Inconsistent MIC values are often traced back to experimental variables. Here are some common culprits to troubleshoot:

  • Inoculum Preparation: The density of the bacterial suspension is critical. Ensure you are accurately preparing your inoculum to a 0.5 McFarland standard.

  • Media Composition: The type of broth or agar used can influence the activity of your compound. Ensure you are using the recommended media for your bacterial strains and that it is consistent between experiments.

  • Compound Solubility: If this compound is not fully dissolved, its effective concentration will be lower than intended. Verify the solubility of your compound in the test medium and consider using a solubilizing agent if necessary.

  • Incubation Conditions: Time, temperature, and atmospheric conditions (e.g., aerobic, anaerobic, or CO2-enriched) must be strictly controlled and appropriate for the specific bacterial strains being tested.[1]

Q3: How do I know if the synergistic effect I'm seeing between this compound and another antibiotic is real?

A3: The gold standard for quantifying synergy is the checkerboard assay, which allows for the calculation of the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is a strong indicator of a synergistic interaction.[2][3] It is also crucial to include appropriate controls and to replicate the experiment to ensure the results are reproducible.

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for key experiments aimed at enhancing the antibacterial potency of this compound.

Guide 1: Determining the Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5][6]

Protocol: Broth Microdilution Method

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in Mueller-Hinton Broth (MHB) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in MHB.

  • Inoculation: Add the diluted bacterial suspension to each well.

  • Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plate at 35 ± 1°C for 18-24 hours under appropriate atmospheric conditions.[1]

  • Reading the Results: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

Troubleshooting MIC Assays:

IssuePossible CauseRecommendation
No inhibition at any concentrationThis compound may not be active against the tested strain, or the concentration range is too low.Test against a broader range of bacterial strains and increase the starting concentration of this compound.
Growth in all wells, including negative controlContamination of the media or reagents.Use fresh, sterile media and reagents.
Inconsistent results between replicatesPipetting errors or improper mixing.Ensure accurate pipetting and thorough mixing at each dilution step.
Guide 2: Investigating Synergy with the Checkerboard Assay

The checkerboard assay is a common method to assess the interaction between two antimicrobial agents.

Protocol: Checkerboard Synergy Assay

  • Determine MICs: First, determine the individual MICs of this compound and the partner antibiotic against the target bacterium.

  • Plate Setup: In a 96-well plate, create a two-dimensional gradient of concentrations. Dilute this compound horizontally and the partner antibiotic vertically.

  • Inoculation and Incubation: Inoculate the plate with the bacterial suspension and incubate as you would for a standard MIC assay.

  • Data Analysis: After incubation, read the plate to identify the wells with no visible growth. Calculate the Fractional Inhibitory Concentration (FIC) for each compound and the FICI.

Calculating the FICI:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

  • FICI = FIC of this compound + FIC of Antibiotic

Interpretation of FICI Values:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to ≤ 4.0Indifference
> 4.0Antagonism
Guide 3: Conceptual Workflow for Chemical Modification

Chemical modification of a natural product can lead to derivatives with enhanced potency. This is a complex process that often involves collaboration with synthetic chemists.

Conceptual Workflow:

  • Identify Functional Groups: Analyze the structure of this compound to identify functional groups that can be readily modified (e.g., hydroxyl, carboxyl, or amino groups).

  • Hypothesize Modifications: Based on the presumed mechanism of action or structure-activity relationships of similar compounds, hypothesize modifications that could enhance activity. For example, adding lipophilic groups may improve cell membrane penetration.

  • Synthesize Derivatives: Synthesize a small library of derivatives with the targeted modifications.

  • Screen for Activity: Screen the new derivatives for antibacterial activity using MIC assays.

  • Iterate: Based on the results, design and synthesize the next generation of derivatives to further optimize activity.

Visualizations

Experimental_Workflow cluster_0 Initial Screening cluster_1 Potency Enhancement Strategies cluster_2 Evaluation Initial_Screening Initial Screening of this compound Synergy_Testing Synergy Testing (Checkerboard Assay) Initial_Screening->Synergy_Testing Chemical_Modification Chemical Modification Initial_Screening->Chemical_Modification Drug_Delivery Drug Delivery Systems Initial_Screening->Drug_Delivery MIC_Determination MIC Determination of Enhanced Formulations Synergy_Testing->MIC_Determination Chemical_Modification->MIC_Determination Drug_Delivery->MIC_Determination Synergy_Interpretation FICI_leq_0.5 FICI <= 0.5 Synergy Synergy FICI_leq_0.5->Synergy FICI_gt_0.5_leq_1 0.5 < FICI <= 1.0 Additive Additive FICI_gt_0.5_leq_1->Additive FICI_gt_1_leq_4 1.0 < FICI <= 4.0 Indifference Indifference FICI_gt_1_leq_4->Indifference FICI_gt_4 FICI > 4.0 Antagonism Antagonism FICI_gt_4->Antagonism

Sources

Validation & Comparative

A Comparative Guide to Validating the Antibacterial Activity of Cassipourrea gummiflua Extract Against Resistant Strains

Author: BenchChem Technical Support Team. Date: February 2026

In the face of escalating antimicrobial resistance, the exploration of novel therapeutic agents is a critical priority for the global scientific community. This guide provides a comprehensive framework for the validation of the antibacterial properties of a methanolic extract of Cassipourrea gummiflua, a plant with traditional medicinal uses, against a panel of clinically significant resistant bacterial strains. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to the evaluation of natural product-based antimicrobial candidates.

The following sections detail the experimental rationale, step-by-step protocols, and comparative data analysis necessary to robustly assess the potential of C. gummiflua extract as a source of new antibacterial compounds. We will compare its efficacy against established standard-of-care antibiotics, providing a clear perspective on its potential therapeutic utility.

Experimental Design: A Rationale-Driven Approach

The successful validation of a novel antimicrobial agent hinges on a well-designed experimental strategy. Our approach is multifaceted, aiming to not only determine the direct antibacterial activity of the C. gummiflua extract but also to investigate its potential mechanisms of action and synergistic interactions with existing antibiotics.

Selection of Test Organisms: Targeting High-Priority Pathogens

The panel of resistant bacteria selected for this validation study represents some of the most pressing threats in clinical settings:

  • Methicillin-Resistant Staphylococcus aureus (MRSA): A formidable Gram-positive pathogen responsible for a wide range of infections, from skin and soft tissue to life-threatening bloodstream infections.

  • Vancomycin-Resistant Enterococcus faecalis (VRE): A Gram-positive bacterium that has developed resistance to vancomycin, a last-resort antibiotic for many serious infections.[1][2]

  • Extended-Spectrum β-Lactamase (ESBL)-Producing Escherichia coli: A Gram-negative bacterium that produces enzymes capable of degrading many common penicillin and cephalosporin antibiotics.

  • Carbapenem-Resistant Enterobacteriaceae (CRE): A family of Gram-negative bacteria that are resistant to carbapenem antibiotics, often considered the last line of defense against multidrug-resistant bacterial infections.

Comparator Antibiotics: Establishing a Benchmark

To contextualize the activity of the C. gummiflua extract, it is essential to compare it against antibiotics that are currently used in clinical practice to treat infections caused by our selected resistant strains.

  • Vancomycin: A glycopeptide antibiotic effective against many Gram-positive bacteria, serving as a key comparator for MRSA and a baseline for VRE.

  • Daptomycin: A lipopeptide antibiotic with potent activity against a range of Gram-positive bacteria, including VRE, for which treatment options are limited.[3]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, often used to treat infections caused by Gram-negative bacteria. Its inclusion will highlight any potential for synergy.

  • Meropenem: A broad-spectrum carbapenem antibiotic, representing a last-resort treatment for serious infections caused by ESBL-producing and other multidrug-resistant Gram-negative bacteria.

Preparation of Cassipourrea gummiflua Methanolic Extract

The choice of a methanolic extract is based on the polarity of methanol, which allows for the extraction of a broad range of secondary metabolites, including flavonoids and terpenoids, compounds known to possess antimicrobial properties.

Protocol for Extract Preparation:

  • Collection and Preparation of Plant Material: Collect fresh leaves of Cassipourrea gummiflua. Wash the leaves thoroughly with sterile distilled water to remove any debris and air-dry them in the shade for 7-10 days.

  • Grinding: Once completely dry, grind the leaves into a fine powder using a sterile electric blender.

  • Maceration: Soak 100g of the powdered plant material in 500mL of 80% methanol in a sterile conical flask. Seal the flask and keep it on a rotary shaker at 120 rpm for 72 hours at room temperature.

  • Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain a crude extract.

  • Drying and Storage: Dry the concentrated extract in a desiccator over anhydrous sodium sulfate to remove any residual moisture. Store the final dried extract at 4°C in an airtight, light-proof container.

Core Antibacterial Activity Assessment

The initial phase of our validation focuses on determining the fundamental antibacterial efficacy of the C. gummiflua extract. This is achieved through a series of standardized assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] We will employ the broth microdilution method, a widely accepted and reproducible technique.[5]

Rationale for Method Selection: The broth microdilution method is efficient, requires small volumes of reagents, and allows for the simultaneous testing of multiple concentrations of the extract against different bacterial strains. The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is crucial as it is a standardized medium for antimicrobial susceptibility testing, with controlled levels of divalent cations (Ca²⁺ and Mg²⁺) that can influence the activity of certain antibiotics.[6][7]

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Transfer the colonies to a tube containing sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Extract and Antibiotic Dilutions:

    • Prepare a stock solution of the C. gummiflua extract in 10% dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the extract and comparator antibiotics in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a growth control (bacteria in CAMHB without any antimicrobial agent) and a sterility control (CAMHB only).

    • Incubate the plates at 37°C for 18-24 hours.[8]

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the extract or antibiotic at which there is no visible growth (turbidity).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Extract & Antibiotics Extract & Antibiotics Serial Dilution Serial Dilution Extract & Antibiotics->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for biofilm inhibition assay.

Synergy Testing: Enhancing Existing Antibiotics

The C. gummiflua extract may not be potent enough to be used as a standalone antibiotic, but it could potentially enhance the activity of existing antibiotics. The checkerboard assay is the gold standard for evaluating such synergistic interactions. [9]

Checkerboard Microdilution Assay

This assay determines the fractional inhibitory concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents. [10] Step-by-Step Protocol:

  • Plate Setup: In a 96-well plate, create a two-dimensional array of serial dilutions of the C. gummiflua extract and a comparator antibiotic (e.g., ciprofloxacin).

  • Inoculation and Incubation: Inoculate the plate with the test organism and incubate as described for the MIC assay.

  • FIC Index Calculation: Determine the MIC of each agent alone and in combination. Calculate the FIC index using the following formula: FIC Index = FIC of Agent A + FIC of Agent B where FIC of Agent A = (MIC of A in combination) / (MIC of A alone) and FIC of Agent B = (MIC of B in combination) / (MIC of B alone)

  • Interpretation of Results:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Comparative Synergy Data
Organism Combination FIC Index Interpretation
MRSA C. gummiflua + Vancomycin0.75Additive
VRE C. gummiflua + Daptomycin1.0Indifference
ESBL E. coli C. gummiflua + Ciprofloxacin0.375Synergy
CRE C. gummiflua + Meropenem0.5Synergy

Note: The data presented in this table is hypothetical and for illustrative purposes.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically sound methodology for validating the antibacterial activity of a methanolic extract of Cassipourrea gummiflua against clinically relevant resistant bacterial strains. The presented protocols, rooted in established standards from organizations like the Clinical and Laboratory Standards Institute (CLSI), provide a robust framework for generating reliable and comparable data. [11][12][13] The hypothetical data presented suggests that while the C. gummiflua extract may exhibit moderate direct antibacterial activity, its true potential may lie in its synergistic interactions with existing antibiotics, particularly against challenging Gram-negative pathogens. Flavonoids and other phenolic compounds within the extract are likely contributors to this activity, potentially acting on the bacterial cell membrane or inhibiting key cellular processes. [14][15][16][17] Further research should focus on the bioassay-guided fractionation of the crude extract to isolate and identify the specific compounds responsible for the observed antibacterial and synergistic effects. Subsequent studies should then elucidate the precise molecular mechanisms of these purified compounds and evaluate their efficacy and safety in preclinical models. The systematic approach detailed in this guide serves as a critical first step in the long and rigorous journey of natural product-based drug discovery, a journey that is essential in our ongoing battle against antimicrobial resistance.

References

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A Head-to-Head Comparative Guide: The Antibacterial Potential of Cassipourea Genus Extracts Versus Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antimicrobials

The escalating crisis of antibiotic resistance necessitates an urgent and multifaceted approach to drug discovery. One promising avenue lies in the exploration of natural products, which have historically been a rich source of novel bioactive compounds. This guide delves into the potential of the Cassipourea genus, a group of plants traditionally used in medicine, as a source of new antibacterial agents. Due to the limited scientific literature on specific isolated compounds like "Cassipourine" or "isothis compound," this analysis will focus on the antibacterial potential of extracts derived from Cassipourea species.

We will conduct a rigorous head-to-head comparison of the hypothetical antibacterial efficacy of Cassipourea extracts against three well-established commercial antibiotics: Vancomycin, a glycopeptide; Ciprofloxacin, a fluoroquinolone; and Gentamicin, an aminoglycoside. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for evaluating novel natural products against the current standards of care.

Chapter 1: Understanding the Contenders

Cassipourea Genus: A Reservoir of Bioactive Phytochemicals

The Cassipourea genus, belonging to the Rhizophoraceae family, comprises various plant species with a history of use in traditional medicine, particularly for skin-related ailments.[1][2] Phytochemical analyses of species such as Cassipourea malosana, Cassipourea flanaganii, and Cassipourea gummiflua have revealed a diverse array of secondary metabolites.[1][3] These include:

  • Flavonoids: Known for their ability to inhibit bacterial enzymes like DNA gyrase.[4]

  • Terpenoids (Di- and Tri-terpenoids): A broad class of compounds with documented antimicrobial activities.[5]

  • Alkaloids: Such as isothis compound, which are nitrogenous compounds often possessing potent biological activities.[3]

  • Phenolic Acids and Tannins: These compounds can disrupt bacterial cell membranes and inhibit enzyme activity.[3]

The synergistic action of these phytochemicals within a whole plant extract may contribute to a broad spectrum of antibacterial activity.

Commercial Antibiotics: Mechanisms and Spectra

To provide a robust comparison, we have selected three antibiotics from different classes, each with a distinct mechanism of action and spectrum of activity.

  • Vancomycin: A glycopeptide antibiotic that inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[6][7][8][9] This action is primarily effective against Gram-positive bacteria.[7][8][10]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[11][12][13] It is active against a wide range of both Gram-positive and Gram-negative bacteria.[11][13][14]

  • Gentamicin: An aminoglycoside antibiotic that binds to the 30S ribosomal subunit, leading to mistranslation of mRNA and inhibition of protein synthesis.[15][16][17] It is particularly effective against many Gram-negative bacteria.[16][18]

Chapter 2: In Vitro Efficacy: A Comparative Analysis

This section presents a hypothetical yet plausible comparative analysis of the in vitro antibacterial activity of a standardized Cassipourea extract against our selected commercial antibiotics. The data presented is illustrative and intended to provide a framework for potential experimental outcomes.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL

MicroorganismCassipourea Extract (Hypothetical)VancomycinCiprofloxacinGentamicin
Staphylococcus aureus (MRSA)128≤2[1]≥4[3]>16
Escherichia coli256>1024≤1[3]0.25 - 2[7]
Pseudomonas aeruginosa512>1024≤1[19]0.25 - 2[7]

Note: The MIC values for the Cassipourea extract are hypothetical and represent a potential outcome based on the known presence of bioactive compounds. The MIC values for the commercial antibiotics are based on established clinical breakpoints and literature data.

Experimental Protocol: MIC Determination (Broth Microdilution Method)

This protocol outlines a standardized method for determining the MIC of the Cassipourea extract and commercial antibiotics.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare standardized bacterial inoculum (0.5 McFarland) I1 Inoculate each well with the bacterial suspension P1->I1 P2 Prepare serial two-fold dilutions of test agents (Cassipourea extract and antibiotics) in 96-well plates P2->I1 I2 Incubate plates at 37°C for 18-24 hours I1->I2 A1 Visually inspect for turbidity (bacterial growth) I2->A1 A2 Determine the lowest concentration with no visible growth (MIC) A1->A2 Mechanism_of_Action cluster_cassipourea Cassipourea Extract (Hypothetical Mechanisms) cluster_antibiotics Commercial Antibiotics (Established Mechanisms) C1 Flavonoids: Inhibit DNA Gyrase Bacteria Bacterial Cell C1->Bacteria Target: DNA Gyrase C2 Terpenoids: Disrupt Cell Membrane Integrity C2->Bacteria Target: Cell Membrane C3 Alkaloids: Interfere with Cellular Processes C3->Bacteria Target: Various A1 Vancomycin: Inhibits Cell Wall Synthesis A1->Bacteria Target: Peptidoglycan Synthesis A2 Ciprofloxacin: Inhibits DNA Replication A2->Bacteria Target: DNA Gyrase/Topoisomerase IV A3 Gentamicin: Inhibits Protein Synthesis A3->Bacteria Target: 30S Ribosome

Caption: Comparative overview of antibacterial mechanisms.

Chapter 4: In Vivo Efficacy: Bridging the Gap to Clinical Relevance

Translating in vitro findings to in vivo efficacy is a critical step in drug development. This section outlines a conceptual framework for a murine thigh infection model to compare the in vivo activity of Cassipourea extract with a commercial antibiotic.

Hypothetical In Vivo Study Design

Table 2: Hypothetical In Vivo Efficacy in a Murine Thigh Infection Model (Log10 CFU/g tissue)

Treatment GroupS. aureus (MRSA)E. coli
Vehicle Control8.59.0
Cassipourea Extract (100 mg/kg)6.07.5
Vancomycin (50 mg/kg)4.09.0
Ciprofloxacin (20 mg/kg)7.04.5

Note: These values are hypothetical and serve as an example of potential experimental outcomes.

Experimental Protocol: Murine Thigh Infection Model

InVivo_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase I1 Induce neutropenia in mice I2 Inject bacterial suspension into thigh muscle I1->I2 T1 Administer test agents (Cassipourea extract or antibiotic) at specified time points I2->T1 E1 Euthanize mice at 24 hours post-infection T1->E1 E2 Homogenize thigh tissue E1->E2 E3 Plate serial dilutions and enumerate bacterial colonies (CFU/g) E2->E3 MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay C1 Seed HeLa cells in 96-well plates C2 Allow cells to adhere overnight C1->C2 T1 Treat cells with serial dilutions of Cassipourea extract C2->T1 T2 Incubate for 48 hours T1->T2 A1 Add MTT reagent to each well T2->A1 A2 Incubate to allow for formazan crystal formation A1->A2 A3 Solubilize formazan crystals A2->A3 A4 Measure absorbance at 570 nm A3->A4

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the antibacterial potential of Cassipourea extracts against established commercial antibiotics. While the presented data for the Cassipourea extract is hypothetical, it is grounded in the known phytochemical composition of the genus and established scientific methodologies.

The preliminary analysis suggests that Cassipourea extracts could possess broad-spectrum antibacterial activity, albeit potentially with higher MICs than highly potent, single-molecule antibiotics. The true value of such natural extracts may lie in their complex composition, which could present a higher barrier to the development of bacterial resistance.

Future research should focus on:

  • Isolation and identification of the specific bioactive compounds within Cassipourea extracts responsible for antibacterial activity.

  • Elucidation of the precise mechanisms of action of these compounds.

  • Comprehensive in vivo efficacy and toxicity studies to validate the therapeutic potential and safety of these natural products.

The exploration of natural resources like the Cassipourea genus holds significant promise in the ongoing battle against antibiotic resistance. Rigorous scientific investigation, as outlined in this guide, is paramount to unlocking their full potential.

References

  • IDSA. (2024). Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America.
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  • Yendewa, G. A., & Sikka, M. (2023). Vancomycin. In StatPearls.
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  • Makhafola, T. J., et al. (2023). A review of pharmacology, toxicology and phytochemical composition of Cassipourea malosana (Rhizophoraceae). The Journal of Phytopharmacology.
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  • Mavundza, E. J., et al. (2023). Analysis of Three Species of Cassipourea Traditionally Used for Hypermelanosis in Selected Provinces in South Africa. International Journal of Molecular Sciences, 25(1), 237.
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  • Flora of Rwanda. (n.d.). Species information: Cassipourea gummiflua. Retrieved from [Link]

  • PubMed. (1986). Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 31(1), 1-36.
  • YouTube. (2023). Ciprofloxacin - Uses, Mechanism Of Action, Pharmacology, Adverse Effects, And Contraindications. Med today. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Antimicrobial Triterpenoids and Ingol Diterpenes from Propolis of Semi-Arid Region of Morocco. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Gentamicin. PubChem. Retrieved from [Link]

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  • ResearchGate. (n.d.). Vancomycin: one of the most powerful broad spectrum antibacterial drugs.
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  • ResearchGate. (n.d.). (PDF) Antimicrobial Evaluation of Diterpenes from Copaifera langsdorffii Oleoresin Against Periodontal Anaerobic Bacteria.
  • National Center for Biotechnology Information. (2023). Natural resources used in the traditional medicine of the Marinaú community, Caxiuanã forest, Brazil. PubMed Central.
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Navigating the Uncharted Territory of Cassipourine Analogs: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: February 2026

A candid disclosure to our esteemed research community: An exhaustive literature search has revealed a significant gap in the current scientific landscape regarding the structure-activity relationship (SAR) studies of Cassipourine analogs. At present, there are no publicly available, peer-reviewed studies detailing the synthesis, biological evaluation, and comparative analysis of a series of this compound analogs. This presents a unique challenge in constructing a traditional comparison guide.

However, the absence of data is, in itself, a critical finding. It highlights a promising, unexplored frontier in natural product chemistry and drug discovery. This guide, therefore, pivots from a direct comparison of existing analogs to providing a comprehensive framework for initiating and conducting robust SAR studies on this compound. We will leverage established principles from SAR studies of other complex natural products to propose a detailed roadmap for researchers venturing into this exciting field.

This guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to systematically explore the chemical space around the this compound scaffold and unlock its therapeutic potential.

The this compound Scaffold: A Starting Point for Discovery

This compound is a complex alkaloid with a unique polycyclic structure. While its own biological activities are not extensively documented in the provided search results, its structural complexity suggests a high potential for diverse biological interactions. The first step in any SAR study is to understand the core scaffold and identify key positions for chemical modification.

Diagram: Core Structure of this compound and Potential Modification Sites

Cassipourine_Scaffold cluster_this compound This compound Core Structure C[1] R1 R1 C[1]->R1 C[2] C[3] O[1] O C[3]->O[1] C[4] C[5] R2 R2 C[5]->R2 C[6] C[7] N[1] N C[7]->N[1] C[8] R3 R3 C[8]->R3 C[9] C[10] N[2] N

Caption: A generalized representation of the this compound core scaffold highlighting potential sites (R1, R2, R3) for chemical modification to generate a library of analogs.

A Proposed Workflow for this compound Analog SAR Studies

The journey from a lead compound to a clinical candidate is a systematic process of synthesis, biological evaluation, and iterative refinement. The following workflow outlines a robust approach for conducting SAR studies on this compound analogs.

Diagram: Workflow for Structure-Activity Relationship (SAR) Studies

SAR_Workflow cluster_workflow Proposed SAR Workflow for this compound Analogs A 1. Lead Identification (this compound) B 2. Design of Analog Library (In silico modeling & chemical intuition) A->B C 3. Chemical Synthesis of Analogs B->C D 4. In Vitro Biological Screening (e.g., Cytotoxicity, Target-based assays) C->D E 5. Data Analysis & SAR Identification D->E F 6. Iterative Optimization (Design & synthesize new analogs) E->F Identify key structural features G 7. Lead Optimization (ADME/Tox profiling) E->G Promising analogs F->C H 8. In Vivo Studies G->H

Caption: A proposed workflow for the systematic investigation of the structure-activity relationships of novel this compound analogs.

Designing and Synthesizing a this compound Analog Library

The heart of any SAR study lies in the rational design and efficient synthesis of a diverse library of analogs. Drawing inspiration from SAR studies of other alkaloids, such as noscapine, we can propose key modifications to the this compound scaffold.[1]

Key Synthetic Strategies to Consider:

  • Modification of Peripheral Substituents: If the core this compound structure possesses modifiable functional groups (e.g., hydroxyl, amino, or carboxylic acid groups), these can be altered through standard organic chemistry reactions such as esterification, amidation, alkylation, or acylation.

  • Modification of Heterocyclic Rings: Techniques like N-alkylation, N-acylation, or the introduction of substituents onto the nitrogen-containing rings could yield analogs with altered polarity, basicity, and biological activity.[1]

  • Ring-Opening or Ring-Contraction/Expansion: More advanced synthetic routes could explore the modification of the core polycyclic system itself, although this would likely involve more complex, multi-step syntheses.

Comparative Biological Evaluation: A Multi-faceted Approach

To establish a clear SAR, a panel of robust and reproducible biological assays is crucial. The choice of assays will depend on the hypothesized therapeutic application of this compound. Given that many natural products exhibit cytotoxic properties, a primary screen for anticancer activity is a logical starting point.[2]

Primary Screening: Cytotoxicity Assays

Cytotoxicity assays provide a fundamental measure of a compound's ability to kill or inhibit the proliferation of cancer cells.[3] A panel of diverse cancer cell lines should be employed to identify potential selectivity.

Table 1: Comparison of Common Cytotoxicity Assays

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[4]Simple, inexpensive, high-throughput.Can be affected by compounds that alter cellular metabolism.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[4]Directly measures cell death.Less sensitive for cytostatic compounds.
Neutral Red Uptake Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[4]Sensitive and reproducible.Can be influenced by changes in lysosomal pH.
Resazurin Assay Resazurin (a blue, non-fluorescent dye) is reduced to the pink, highly fluorescent resorufin by viable cells.[4]Highly sensitive, non-toxic to cells, allows for kinetic monitoring.Can be sensitive to changes in cellular redox state.
Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include appropriate controls (vehicle control, positive control with a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each analog.

Delving Deeper: Mechanistic Studies

Once active analogs are identified, the next crucial step is to elucidate their mechanism of action. This provides invaluable information for lead optimization and understanding the SAR at a molecular level. For instance, the immunosuppressive activity of cyclosporine is linked to its inhibition of calcineurin.[5][6]

Potential Mechanistic Assays:

  • Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest at specific phases (G1, S, or G2/M).

  • Apoptosis Assays: To investigate if the compounds induce programmed cell death (e.g., Annexin V/PI staining, caspase activation assays).

  • Protein Synthesis Inhibition Assays: To assess if the compounds interfere with the translation of proteins, a mechanism for some natural products.[7]

  • Target-Based Assays: If a specific molecular target is hypothesized, direct enzymatic or binding assays can be employed.

Diagram: Investigating the Mechanism of Action

MoA_Investigation cluster_moa Elucidating the Mechanism of Action Active_Analog Active this compound Analog Cell_Based_Assays Cell-Based Phenotypic Assays (e.g., Cytotoxicity) Active_Analog->Cell_Based_Assays Mechanistic_Assays Mechanistic Assays Cell_Based_Assays->Mechanistic_Assays Cell_Cycle Cell Cycle Analysis Mechanistic_Assays->Cell_Cycle Apoptosis Apoptosis Assays Mechanistic_Assays->Apoptosis Protein_Synthesis Protein Synthesis Inhibition Mechanistic_Assays->Protein_Synthesis Target_ID Target Identification & Validation Mechanistic_Assays->Target_ID

Caption: A flowchart illustrating the progression from identifying an active this compound analog to elucidating its underlying mechanism of action.

The Path Forward: Building a SAR Database for this compound

The systematic application of the principles and protocols outlined in this guide will enable the research community to build the first comprehensive SAR database for this compound analogs. This will involve correlating specific structural modifications with changes in biological activity, ultimately leading to the identification of key pharmacophores and the rational design of more potent and selective therapeutic agents.

While the current lack of data on this compound analogs presents a challenge, it also signifies a tremendous opportunity. By adopting a rigorous and systematic approach to SAR studies, the scientific community can unlock the full therapeutic potential of this intriguing natural product.

References

  • Matsuda, S., & Koyasu, S. (2000). Mechanisms of action of cyclosporine. Immunopharmacology, 47(2-3), 119–125.
  • Ho, S., Clipstone, N., Timmermann, L., Northrop, J., Graef, I., Fiorentino, D., Nourse, J., & Crabtree, G. R. (1996). The mechanism of action of cyclosporin A and FK506.
  • Rombouts, F., Van der Veken, P., Van den Eeckhout, E., & Augustyns, K. (2012). Synthesis and biological evaluation of N-substituted noscapine analogues. Archiv der Pharmazie, 345(10), 777–785.
  • Rombouts, F., Van der Veken, P., Van den Eeckhout, E., & Augustyns, K. (2012). Synthesis and biological evaluation of N-substituted noscapine analogues. Archiv der Pharmazie, 345(10), 777–785.
  • Castañeda-Londoño, P. A., & Uribe, D. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Molecules (Basel, Switzerland), 24(11), 2049.
  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay guidance manual.
  • Aslantürk, Ö. S. (2018). In vitro cytotoxicity and cell viability assays: principles, advantages, and disadvantages. In Genotoxicity-A predictable risk to our lives. IntechOpen. [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). Cell proliferation and cytotoxicity assays. Current pharmaceutical biotechnology, 17(14), 1213–1221. [Link]

  • Schreiber, S. L., & Crabtree, G. R. (1992). The mechanism of action of cyclosporin A and FK506. Immunology today, 13(4), 136–142.

Sources

In Vivo Validation of Immunosuppressive Therapeutic Potential: A Comparative Guide to Cyclosporine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

Disclaimer: Initial searches for "Cassipourine" did not yield specific scientific literature. This guide will therefore focus on Cyclosporine , a well-characterized natural product with extensive in vivo validation data, as an illustrative example of the experimental framework for assessing the therapeutic potential of a novel immunosuppressive agent. The principles and methodologies outlined herein are broadly applicable to the in vivo validation of other immunomodulatory compounds.

Introduction: The Rationale for In Vivo Validation of Novel Immunosuppressants

The discovery and development of new immunosuppressive agents are critical for improving outcomes in organ transplantation and treating autoimmune diseases. While in vitro assays provide essential preliminary data on a compound's mechanism of action, they cannot replicate the complex interplay of cellular and molecular events within a living organism. Therefore, in vivo validation is an indispensable step to establish the therapeutic potential, efficacy, and safety of a candidate drug.

Cyclosporine, a cyclic polypeptide isolated from the fungus Tolypocladium inflatum, revolutionized the field of organ transplantation.[1] Its primary mechanism of action is the inhibition of calcineurin, a protein phosphatase crucial for the activation of T-lymphocytes.[2][3] By binding to the intracellular protein cyclophilin, cyclosporine forms a complex that inhibits calcineurin's activity, thereby preventing the transcription of interleukin-2 (IL-2) and other cytokines essential for T-cell proliferation and activation.[2][3] This targeted immunosuppressive effect has significantly improved graft survival rates in transplant recipients.[4][5]

This guide provides a comprehensive framework for the in vivo validation of an immunosuppressive agent, using cyclosporine as a reference compound. We will delve into the causality behind experimental choices, present detailed protocols for key in vivo models, and compare the performance of cyclosporine with a relevant alternative, tacrolimus.

Comparative Analysis: Cyclosporine vs. Tacrolimus

A critical aspect of validating a new therapeutic is to benchmark its performance against existing standards of care. Tacrolimus, another calcineurin inhibitor, is a relevant comparator for cyclosporine. Both drugs share a similar mechanism of action but exhibit differences in potency, efficacy, and side-effect profiles.

FeatureCyclosporineTacrolimusRationale for Comparison
Mechanism of Action Calcineurin InhibitorCalcineurin InhibitorShared mechanism allows for a direct comparison of on-target efficacy and off-target effects.
In Vivo Potency LowerHigher (20- to 100-fold more potent in vitro and in vivo)Differences in potency influence dosing regimens and potential for toxicity.
Graft Survival (Kidney) 1-year: ~88%[6]1-year: ~91%[6]A key clinical endpoint for assessing the long-term efficacy of immunosuppressants.
Acute Rejection (Kidney) Higher Incidence (~46%)[6]Lower Incidence (~31%)[6]A measure of the drug's ability to prevent the initial immune response against the graft.
Primary Side Effects Nephrotoxicity, Hypertension, Gingival HyperplasiaNephrotoxicity, Neurotoxicity, New-onset Diabetes[7]Understanding the differential side-effect profiles is crucial for patient management.

Experimental Workflows for In Vivo Validation

The in vivo validation of an immunosuppressive agent typically involves a series of well-defined experimental models and assays to assess its efficacy in preventing graft rejection and to monitor its effects on the immune system.

Diagram of the In Vivo Validation Workflow:

G cluster_0 Preclinical In Vivo Validation cluster_1 Efficacy Assessment cluster_2 Immunological Monitoring Animal Model Selection Animal Model Selection Surgical Procedure Surgical Procedure Animal Model Selection->Surgical Procedure Drug Administration Drug Administration Surgical Procedure->Drug Administration Monitoring & Endpoints Monitoring & Endpoints Drug Administration->Monitoring & Endpoints Graft Survival Graft Survival Drug Administration->Graft Survival Efficacy T-cell Proliferation T-cell Proliferation Drug Administration->T-cell Proliferation Mechanism Histological Analysis Histological Analysis Graft Survival->Histological Analysis Histological Analysis->Graft Survival Confirms Rejection Cytokine Profiling Cytokine Profiling T-cell Proliferation->Cytokine Profiling Cytokine Profiling->T-cell Proliferation Mechanistic Insight

Caption: Workflow for in vivo validation of immunosuppressive agents.

Detailed Experimental Protocols

The following protocols are provided as examples of standard procedures for the in vivo evaluation of immunosuppressive drugs.

Murine Skin Transplantation Model

This is a widely used and technically straightforward model to assess the efficacy of immunosuppressants in preventing acute rejection.[8]

Objective: To determine the ability of a test compound to prolong the survival of a skin allograft.

Materials:

  • Donor and recipient mice (e.g., BALB/c donors and C57BL/6 recipients for a full MHC mismatch)

  • Surgical instruments (scissors, forceps)

  • Anesthetic (e.g., isoflurane)

  • Bandaging material

  • Test compound (e.g., Cyclosporine) and vehicle control

Procedure:

  • Anesthesia: Anesthetize both donor and recipient mice.

  • Graft Harvest: Harvest a full-thickness piece of skin from the tail or back of the donor mouse.

  • Graft Bed Preparation: Prepare a graft bed of a similar size on the dorsal thorax of the recipient mouse.

  • Graft Placement: Place the donor skin onto the graft bed of the recipient.

  • Bandaging: Secure the graft with a bandage for 7 days.[8]

  • Drug Administration: Administer the test compound or vehicle control to the recipient mice daily, starting from the day of transplantation, according to the predetermined dosing regimen. For cyclosporine in mice, a common dosage is 15-30 mg/kg/day administered intraperitoneally.[9]

  • Monitoring: After bandage removal, monitor the grafts daily for signs of rejection (e.g., erythema, edema, necrosis).[8] Rejection is typically defined as the day when more than 90% of the graft becomes necrotic.[8]

  • Data Analysis: Plot graft survival curves (Kaplan-Meier) and compare the median survival time between the treated and control groups.

Histological Assessment of Graft Rejection

Histological analysis provides a quantitative measure of the severity of rejection.

Objective: To score the degree of immune cell infiltration and tissue damage in the skin graft.

Procedure:

  • Tissue Collection: At the time of rejection or at a predetermined endpoint, euthanize the mice and collect the skin grafts.

  • Tissue Processing: Fix the tissue in 10% formalin, embed in paraffin, and section.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E).

  • Scoring: Score the sections based on a standardized grading system. A common scoring system for skin graft rejection in rodents includes:[10]

    • Grade 0: Normal skin architecture.

    • Grade 1: Mild, perivascular infiltrate of mononuclear cells.

    • Grade 2: Moderate, diffuse mononuclear cell infiltration in the dermis.

    • Grade 3: Dense mononuclear cell infiltration with epidermal involvement (e.g., spongiosis, exocytosis).

    • Grade 4: Severe inflammation with necrosis of the epidermis and dermis.

In Vivo T-Cell Proliferation Assay (CFSE-based)

This assay measures the extent of T-cell proliferation in response to an allogeneic stimulus in vivo.

Objective: To assess the effect of the test compound on the proliferation of alloreactive T-cells.

Materials:

  • Splenocytes from donor and recipient strains of mice

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Test compound and vehicle control

  • Flow cytometer

Procedure:

  • Cell Labeling: Label splenocytes from the donor strain with CFSE.

  • Cell Injection: Inject the CFSE-labeled splenocytes intravenously into recipient mice.

  • Drug Administration: Treat the recipient mice with the test compound or vehicle control as per the dosing schedule.

  • Lymph Node Harvest: After a set period (e.g., 3-5 days), harvest the draining lymph nodes from the recipient mice.

  • Flow Cytometry: Prepare single-cell suspensions from the lymph nodes and analyze by flow cytometry to measure the dilution of the CFSE signal in the donor T-cell population, which is indicative of cell division.

Signaling Pathway Analysis

Understanding the molecular pathways targeted by the immunosuppressive agent is crucial for its development.

Diagram of the Calcineurin-NFAT Signaling Pathway Inhibited by Cyclosporine:

G cluster_0 T-Cell Activation Pathway TCR TCR Ca2+ Ca2+ TCR->Ca2+ Calcineurin Calcineurin Ca2+->Calcineurin NFAT-P NFAT-P Calcineurin->NFAT-P NFAT NFAT NFAT-P->NFAT IL-2 Gene IL-2 Gene NFAT->IL-2 Gene IL-2 IL-2 IL-2 Gene->IL-2 T-Cell Proliferation T-Cell Proliferation IL-2->T-Cell Proliferation Cyclosporine Cyclosporine Cyclophilin Cyclophilin Cyclosporine->Cyclophilin binds Cyclophilin->Calcineurin inhibits

Caption: Cyclosporine inhibits T-cell proliferation by blocking the calcineurin-NFAT pathway.

Conclusion and Future Directions

The in vivo validation of a novel immunosuppressive agent is a multifaceted process that requires careful experimental design and execution. The methodologies outlined in this guide, using cyclosporine as a well-established example, provide a robust framework for assessing the therapeutic potential of new compounds. By comparing the efficacy and safety of a novel agent to existing treatments like cyclosporine and tacrolimus, researchers can gain valuable insights into its potential clinical utility.

Future directions in the field of immunosuppressive drug development will likely focus on agents with greater target specificity and improved side-effect profiles. The use of humanized animal models and advanced immunological monitoring techniques will be instrumental in translating preclinical findings into clinical success.

References

  • Eight-year results of cyclosporine-treated patients with cardiac transplants. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • A Comparison of Allograft Survival Between Cyclosporine and Tacrolimus Based Immunosuppressive Therapy in Kidney Transplantation: BIRDEM General Hospital Experience. (2016). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Review of two immunosuppressants: tacrolimus and cyclosporine. (2021). Journal of the Korean Association of Oral and Maxillofacial Surgeons. Retrieved January 24, 2026, from [Link]

  • Tacrolimus versus cyclosporin for immunosuppression in renal transplantation: meta-analysis of randomised trials. (1999). PMC. Retrieved January 24, 2026, from [Link]

  • Cyclosporine: mechanisms of action and toxicity. (1994). Cleveland Clinic Journal of Medicine. Retrieved January 24, 2026, from [Link]

  • Ten-year experience with cyclosporine as primary immunosuppression in recipients of renal allografts. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Cyclosporine. (2023). StatPearls. Retrieved January 24, 2026, from [Link]

  • Cyclosporine A but Not Corticosteroids Support Efficacy of Ex Vivo Expanded, Adoptively Transferred Human Tregs in GvHD. (2021). Frontiers in Immunology. Retrieved January 24, 2026, from [Link]

  • A Long-Term Comparison of Tacrolimus (FK506) and Cyclosporine in Kidney Transplantation: Evidence for Improved Allograft Survival at Five Years. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Stem cell transplantation in immuno-hematologic and infectious diseases. (2021). Baishideng Publishing Group. Retrieved January 24, 2026, from [Link]

  • Scores to characterize mouse skin graft rejection. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Effects of in vivo treatments with cyclosporin-A on mouse cell-mediated immune responses. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Cyclosporine: A Review. (2011). PMC. Retrieved January 24, 2026, from [Link]

  • Histological aspects of rejection in the earlier stages of skin... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Evaluation of immunosuppression protocols for MHC-matched allogeneic iPS cell-based transplantation using a mouse skin transplantation model. (2022). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Effect of cyclosporine, dexamethasone, and human CTLA4-Ig on production of cytokines in lymphocytes of clinically normal cats and cats undergoing renal transplantation in. (2006). AVMA Journals. Retrieved January 24, 2026, from [Link]

  • Histological Criteria for Immunological Rejection of Mouse Skin Homografts. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Murine Full-thickness Skin Transplantation. (2017). PMC. Retrieved January 24, 2026, from [Link]

  • Pharmacodynamic Assessment of the in Vivo Cyclosporine Effect on interleukin-2 Production by Lymphocytes in Kidney Transplant Recipients. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Dose and timing of injections for effective cyclosporine A pretreatment before renal ischemia reperfusion in mice. (2016). PLOS One. Retrieved January 24, 2026, from [Link]

  • A Comparison of Tacrolimus and Cyclosporine in Liver Transplantation: Effects on Renal Function and Cardiovascular Risk Status. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics. (2022). MDPI. Retrieved January 24, 2026, from [Link]

  • A Skin Rejection Grading System for Vascularized Composite Allotransplantation in a Preclinical Large Animal Model. (2019). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Best practices in mouse models of skin transplantation. (n.d.). Johns Hopkins University. Retrieved January 24, 2026, from [Link]

  • Evaluation of the in vivo dose-response relationship of immunosuppressive drugs using a mouse heart transplant model: application to cyclosporine. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Stem Cell-Derived Beta-Cell Therapies: Encapsulation Advances and Immunological Hurdles in Diabetes Treatment. (2024). MDPI. Retrieved January 24, 2026, from [Link]

  • Histological Study of the First Seven Days of Skin Wound Healing in Rats. (2006). Retrieved January 24, 2026, from [Link]

  • Mechanism of action of cyclosporine A in vivo. II. T cell priming in vivo to alloantigen can be mediated by an IL-2-independent cyclosporine A-resistant pathway. (1990). PubMed. Retrieved January 24, 2026, from [Link]

  • In Vitro Effects of Cyclosporine A and Tacrolimus on Regulatory T-Cell Proliferation and Function. (2012). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Cyclosporin a inhibits T cell-mediated augmentation of mouse natural killer activity. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Cyclosporine in cardiac transplantation. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Cardiac transplant experience with cyclosporine. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Cassipourine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of cassipourine. As a laboratory professional, ensuring the safe handling and disposal of all chemicals is paramount to protecting yourself, your colleagues, and the environment. This guide is structured to provide a deep, technically sound, and field-proven framework for managing this compound waste, reflecting a commitment to safety that extends beyond the product itself.

Understanding the Hazard: The Critical Importance of Proper this compound Disposal

Given the established high toxicity of its source and related alkaloids, this compound must be handled as a highly toxic and hazardous substance . Therefore, its disposal requires stringent protocols to prevent accidental exposure and environmental contamination. The procedures outlined below are based on established best practices for the disposal of highly toxic chemical waste and are designed to ensure a self-validating system of safety in your laboratory.

Pre-Disposal Planning: A Foundation for Safety

Before beginning any work with this compound, a comprehensive disposal plan must be in place. This proactive approach is a cornerstone of laboratory safety and ensures that all waste is managed correctly from the moment it is generated.

Key Pre-Disposal Considerations:

ConsiderationRationale
Waste Stream Identification Clearly define what constitutes this compound waste. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and any spill cleanup materials.
Container Selection Choose appropriate, leak-proof, and clearly labeled hazardous waste containers. Plastic containers are often preferred over glass to minimize the risk of breakage.[5]
Storage Location Designate a secure, well-ventilated, and clearly marked area for the temporary storage of this compound waste, away from incompatible materials.
Institutional Procedures Familiarize yourself with your institution's specific hazardous waste management program and contact your Environmental Health and Safety (EHS) department for guidance.[5][6]

Step-by-Step Disposal Protocol for this compound Waste

The following protocol provides a detailed, step-by-step methodology for the safe disposal of this compound waste.

Waste Collection at the Source

Immediate and correct segregation of waste is critical to prevent cross-contamination and ensure proper disposal.

  • Solid this compound Waste:

    • Carefully place any solid this compound, including unused compound and contaminated personal protective equipment (PPE) such as gloves and weighing papers, into a designated, durable, and sealable plastic bag or a rigid, leak-proof container.

    • For added safety, double-bagging solid waste is recommended.[7]

  • Liquid this compound Waste:

    • Collect all liquid waste containing this compound, including solutions and rinsates from cleaning contaminated glassware, in a dedicated, leak-proof, and shatter-resistant container.

    • Ensure the container is compatible with the solvents used.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion of vapors.[6]

  • Contaminated Sharps:

    • Dispose of any sharps contaminated with this compound (e.g., needles, Pasteur pipettes, broken glass) in a designated, puncture-resistant sharps container.

    • This container must be clearly labeled as containing chemically contaminated sharps.

Labeling and Storage of this compound Waste

Proper labeling is a critical communication tool in hazardous waste management.

  • Labeling:

    • Immediately label all waste containers with a hazardous waste tag provided by your institution's EHS department.[5]

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • A clear indication of the hazard (e.g., "Highly Toxic")

      • The accumulation start date

      • The laboratory of origin (building and room number)

      • The principal investigator's name

  • Storage:

    • Store sealed this compound waste containers in a designated, secure secondary containment bin within the laboratory.

    • This area should be clearly marked as a hazardous waste accumulation area.

    • Ensure that this compound waste is segregated from other incompatible waste streams to prevent any potential chemical reactions.

Final Disposal

Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain.[5]

  • Contact EHS: Once your waste container is ready for pickup, follow your institution's procedures to schedule a collection with the EHS department or their designated hazardous waste contractor.

  • Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and regulatory bodies.

Emergency Procedures for this compound Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response
  • Small Spills (in a chemical fume hood):

    • Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).

    • Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert your colleagues.

    • If safe to do so, close the doors to the laboratory to contain any potential vapors.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are experiencing breathing difficulties, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Visualizing the this compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

Cassipourine_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Labeling & Interim Storage cluster_disposal Final Disposal A Solid Waste (Pure compound, PPE) D Double-bagged Solid Waste Container A->D B Liquid Waste (Solutions, Rinsates) E Leak-proof Liquid Waste Container B->E C Sharps Waste (Needles, Glassware) F Puncture-resistant Sharps Container C->F G Label with Hazardous Waste Tag D->G E->G F->G H Store in Designated, Secondary Containment Area G->H I Schedule Pickup with Environmental Health & Safety (EHS) H->I J Complete Waste Manifest/Documentation I->J K Professional Hazardous Waste Disposal J->K

Caption: Workflow for the safe disposal of this compound waste.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the inherent hazards of this compound and adhering to the rigorous protocols outlined in this guide, you contribute to a culture of safety that protects individuals and the environment. Always consult your institution's specific guidelines and your EHS department to ensure full compliance with all local, state, and federal regulations.

References

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at: [Link]

  • Acute Toxicity Studies of Erythrophleum suaveolens in Albino Mice (Mus musculus). ResearchGate. Available at: [Link]

  • Phytochemical and Acute Toxicity Evaluations of Aqueous Stem Bark Extract of Erythrophleum guineense (G. don). Science Alert. Available at: [Link]

  • Neurotoxicity and Behavioral Alterations Following Subchronic Administration of Aqueous Extract of Erythrophleum Ivorense Stem Bark in Mice. PMC - PubMed Central - NIH. Available at: [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety - The University of Tennessee, Knoxville. Available at: [Link]

  • Erythrophleum suaveolens. National Medicinal Plants Production Development Board. Available at: [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.